3-Fluoro-5-iodobenzotrifluoride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIULLRVUJJWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673781 | |
| Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-14-9 | |
| Record name | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Utility of a Trifunctional Aromatic Building Block
An In-depth Technical Guide to 3-Fluoro-5-iodobenzotrifluoride (CAS 1027513-14-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a fluorine atom, an iodine atom, and a trifluoromethyl (CF₃) group. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[1][2]
The strategic placement of these groups allows for orthogonal chemical modifications. The iodine atom provides a reactive site for introducing molecular complexity via cross-coupling reactions, while the electron-withdrawing fluorine and trifluoromethyl groups significantly influence the electronic properties of the molecule and any subsequent derivatives.[3] In drug discovery, the incorporation of fluorine and CF₃ moieties is a well-established strategy to enhance critical properties of a candidate molecule, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5] This guide provides a comprehensive overview of the known properties, safety protocols, and synthetic potential of this compound.
Compound Identification and Physicochemical Properties
The fundamental identity of this compound is established by its CAS number, molecular formula, and molecular weight. While extensive experimental data on its physical properties is not widely published, its characteristics can be inferred from its structure and data from analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 1027513-14-9 | [1][6][7] |
| Synonyms | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene | [6][7][8] |
| Molecular Formula | C₇H₃F₄I | [1][6][7] |
| Molecular Weight | 290.00 g/mol | [1][6] |
| Appearance | Expected to be a colorless to light yellow liquid | [9] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents (e.g., DCM, THF, DMSO). | [9][10] |
Anticipated Spectroscopic Characterization
For a researcher, confirming the identity and purity of a starting material is paramount. Based on the structure of this compound, the following spectroscopic signatures are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. Each signal would likely appear as a complex multiplet due to coupling with the fluorine atom and other protons.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, and the carbon bonded to iodine will be shifted downfield.
-
¹⁹F NMR: This is a key technique for fluorinated compounds. A ¹⁹F NMR spectrum would show two distinct resonances: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which would appear as a singlet at a characteristic chemical shift.[10][11]
Safety, Handling, and Storage
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.[6]
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.
Handling Recommendations: All handling should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6][12] Avoid inhalation of vapors and any direct contact with skin and eyes.[6]
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is 2-8°C, and it should be protected from light.[6] It is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific vendor synthesis routes are proprietary, a plausible synthesis for this compound can be proposed based on standard aromatic chemistry transformations, likely starting from a more common precursor such as 3-fluoro-5-aminobenzotrifluoride. A Sandmeyer-type reaction is a classic and effective method for introducing an iodo group onto an aromatic ring.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Rationale:
-
Diazotization: The starting aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Iodination: The diazonium intermediate is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the nitrogen gas (N₂) to form the stable carbon-iodine bond, yielding the final product.
Core Reactivity and Synthetic Utility
The primary value of this compound lies in the reactivity of its carbon-iodine bond. This bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal scaffold for building molecular diversity in a drug discovery program.
Caption: Synthetic transformations enabled by the C-I bond of the title compound.
Applications in Research and Development
The true utility of this compound is realized when it is incorporated into larger molecules designed for specific functions.
-
Medicinal Chemistry: As a fragment or intermediate, this compound allows for the introduction of the trifluoromethylphenyl group into a drug candidate. The CF₃ group is a bioisostere of several other groups and is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The fluorine atom can form beneficial hydrogen bonds or other polar interactions with protein targets, potentially increasing binding affinity and selectivity.[3][4]
-
Materials Science: Fluorinated aromatic compounds are precursors to high-performance polymers, liquid crystals, and other advanced materials.[2] The properties conferred by the fluoro and trifluoromethyl groups, such as thermal stability, chemical resistance, and specific dielectric properties, are highly desirable in these applications.[2]
-
¹⁹F NMR Probe: Once incorporated into a larger molecule or biologic, the fluorine atoms can serve as sensitive probes for ¹⁹F NMR studies to investigate binding events, conformational changes, or cellular uptake, as there is no background ¹⁹F signal in biological systems.[11]
Conclusion
This compound (CAS 1027513-14-9) is more than a simple chemical; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a reliable scaffold to build upon, offering a synthetically accessible iodine handle for diversification and the proven benefits of fluorine and trifluoromethyl substitution for modulating molecular properties. While detailed experimental data for the compound itself is sparse, its structural features and the well-understood chemistry of its functional groups provide a clear roadmap for its application in the synthesis of novel pharmaceuticals and advanced materials. Proper safety precautions are mandatory for its handling, but for the informed researcher, it represents a valuable asset in the pursuit of molecular innovation.
References
- 1. 1027513-14-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CAS 1027513-14-9 | 1800-K-13 | MDL MFCD09800718 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. 1027513-14-9|1-Fluoro-3-iodo-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 3-Fluoro-5-iodobenzotrifluoride: Synthesis, Properties, and Applications in Modern Chemistry
Abstract: This technical guide provides an in-depth analysis of 3-Fluoro-5-iodobenzotrifluoride (CAS No: 1027513-14-9), a trifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors. The document elucidates the molecule's core chemical structure, IUPAC nomenclature, and key physicochemical properties. A plausible, detailed synthetic pathway is proposed, complete with mechanistic rationale and a step-by-step laboratory protocol. The guide further explores the strategic applications of this building block, focusing on its utility in drug discovery—leveraging the unique electronic and steric properties of its fluoro, iodo, and trifluoromethyl substituents—and its potential in the development of advanced polymers. Safety, handling, and characterization techniques are also discussed, providing a holistic resource for researchers, chemists, and drug development professionals.
Molecular Identity and Physicochemical Profile
This compound is a synthetically versatile building block, distinguished by a unique 1,3,5-substitution pattern on a benzene ring. This arrangement of a fluorine atom, an iodine atom, and a trifluoromethyl group imparts a specific set of reactive and modulatory properties that are highly sought after in medicinal chemistry and materials science.
Chemical Structure and Nomenclature
The definitive identification of this compound is crucial for accurate sourcing, reaction planning, and regulatory compliance.
-
IUPAC Name: 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene
-
Common Synonyms: this compound[1]
-
CAS Number: 1027513-14-9[1]
-
Molecular Formula: C₇H₃F₄I[1]
Structural Visualization
The spatial arrangement of the substituents on the aromatic core is depicted below.
Caption: Chemical structure of 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 290.0 g/mol | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Predicted Boiling Point | 186.3 ± 35.0 °C | [1] |
| Predicted Density | 1.943 ± 0.06 g/cm³ | [1] |
| Purity | ≥ 95% | |
| Storage Conditions | 2-8°C, protect from light | [1] |
Proposed Synthesis and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a plausible and robust laboratory-scale synthesis can be designed based on well-established organofluorine chemistry principles. The following proposed pathway begins with a commercially available starting material, 3-amino-5-fluorobenzotrifluoride.
Synthetic Workflow Visualization
The transformation from the starting aniline to the final iodinated product involves a classical Sandmeyer-type reaction sequence.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol describes the conversion of 3-amino-5-fluorobenzotrifluoride to this compound.
Step 1: Diazotization of 3-Amino-5-fluorobenzotrifluoride
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-amino-5-fluorobenzotrifluoride (1.0 eq) with a 3M aqueous solution of hydrochloric acid (3.0 eq).
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Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate and to minimize the formation of phenolic side products.
-
-
Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination via Sandmeyer Reaction
-
Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in water.
-
Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.
-
Expertise Note: The addition of the diazonium salt to the iodide solution, rather than the reverse, helps to keep the concentration of the unstable diazonium species low in the presence of the nucleophilic iodide, promoting the desired substitution.
-
-
Warming: Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to drive the reaction to completion.
-
Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
The unique combination of substituents makes this compound a powerful intermediate for creating complex molecular architectures.
A Trifunctional Building Block for Drug Discovery
Fluorinated compounds are prevalent in modern pharmaceuticals, and this building block offers three key features that medicinal chemists can exploit.[2]
-
Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing moiety and is highly lipophilic. Its incorporation into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[3]
-
Fluorine (F) Atom: A single fluorine atom can subtly modulate the acidity/basicity (pKa) of nearby functional groups, alter molecular conformation, and form specific hydrogen bonds or dipole interactions with biological targets, often leading to improved potency and selectivity.[2]
-
Iodine (I) Atom: The iodine atom is an exceptionally versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds.
Workflow: Utility in Cross-Coupling Reactions
The iodine substituent is the primary reactive site for building molecular complexity. This workflow illustrates its central role.
Caption: Application of this compound in key cross-coupling reactions.
Potential in Materials Science
Beyond pharmaceuticals, fluorinated aromatic compounds are foundational to the development of high-performance materials.[4]
-
Polymer Science: Incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl motif into polymer backbones can significantly enhance thermal stability, chemical resistance, and hydrophobicity.[4][5]
-
Advanced Coatings: Materials derived from this intermediate can be used to create coatings with low surface energy (water and oil repellency) and high durability, suitable for aerospace, electronics, and protective applications.[4][5]
Safety and Handling
As with all specialized chemical reagents, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | |
| Signal Word | Warning | [1] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6][7]
-
Safe Handling: Avoid breathing vapors or mist.[6] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[8] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.[8]
First Aid and Spill Management
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Spill Cleanup: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Ensure adequate ventilation and prevent entry into drains.[6][7]
Conclusion
This compound is a high-value chemical intermediate that provides a powerful platform for innovation in both drug discovery and materials science. Its carefully arranged functional groups offer a synergistic combination of metabolic stability (from the CF₃ group), binding modulation (from the F atom), and unparalleled synthetic flexibility (from the I atom). The synthetic accessibility and predictable reactivity of this compound make it a strategic asset for researchers aiming to construct complex, high-performance molecules. Adherence to rigorous safety protocols is essential when handling this reactive and irritant compound.
References
- 1. This compound | 1027513-14-9 [amp.chemicalbook.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating the Physicochemical Landscape of 3-Fluoro-5-iodobenzotrifluoride: A Technical Guide for Researchers
Introduction
In the intricate world of drug discovery and materials science, the precise understanding of a molecule's physical properties is paramount. These characteristics, such as boiling point and density, govern a compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability. This technical guide delves into the physical properties of 3-Fluoro-5-iodobenzotrifluoride, a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceuticals and advanced materials.
Due to the limited availability of direct experimental data for this compound (CAS Number: 1027513-14-9)[1], this guide will leverage data from structurally similar compounds to provide a comprehensive analysis. By examining the physical properties of its isomers and analogs, we can infer a probable range for the boiling point and density of the target molecule and, more importantly, understand the principles behind their experimental determination. This approach not only offers valuable predictive insights but also equips researchers with the foundational knowledge to characterize novel compounds.
Comparative Analysis of Physical Properties
To establish a predictive framework for the physical properties of this compound, a comparative analysis of its structural analogs is essential. The following table summarizes the available data for compounds with similar structural motifs.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) |
| 3-Iodobenzotrifluoride | 401-81-0 | C₇H₄F₃I | 82-82.5 / 25 mmHg | 1.887 |
| 4-Iodobenzotrifluoride | 455-13-0 | C₇H₄F₃I | 185-186 / 745 mmHg | 1.851 |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | C₈H₃F₆I | 59-61 / 10 mmHg[2] | 1.919[2] |
| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | 1189352-83-7 | C₇H₃ClF₃I | Not available | Not available |
| 3-Fluoro-5-iodobenzonitrile | 723294-75-5 | C₇H₃FIN | Not available | Not available |
Note: Boiling points are reported at various pressures, which significantly influences the observed temperature.
Based on this comparative data, it is reasonable to predict that this compound, as a liquid at room temperature, will exhibit a boiling point and density in a range similar to its isomers and analogs. The presence of a fluorine atom in place of a hydrogen atom (as in 3-Iodobenzotrifluoride) is expected to have a modest impact on these properties.
Experimental Determination of Physical Properties
A thorough understanding of the methodologies used to determine boiling point and density is crucial for assessing data quality and for the characterization of new chemical entities.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation
A common and reliable method for determining the boiling point of a liquid is through distillation. This technique also serves as a purification method.
Experimental Protocol:
-
Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The liquid sample (e.g., this compound) is placed in the round-bottom flask, typically filled to about two-thirds of its volume. Boiling chips are added to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Reading: The temperature is monitored. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, where the pressure is reduced, thus lowering the boiling point.
Diagram of a Simple Distillation Apparatus
Caption: A schematic of a simple distillation apparatus.
Density Determination
Density is a fundamental physical property that is defined as the mass of a substance per unit volume.
Methodology: Pycnometer Method
The pycnometer method is a precise technique for determining the density of a liquid. A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.
Experimental Protocol:
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed empty (m₁).
-
Sample Filling: The pycnometer is filled with the liquid sample (e.g., this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Weighing with Sample: The filled pycnometer is weighed (m₂).
-
Calibration with Water: The process is repeated with a liquid of known density, typically deionized water, at the same temperature. The pycnometer is filled with water and weighed (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
where ρ_water is the density of water at the experimental temperature.
Workflow for Density Determination using a Pycnometer
Caption: A flowchart of the pycnometer method for density determination.
Conclusion
While direct experimental data for the boiling point and density of this compound remains to be published, a robust estimation can be derived from the analysis of its structural isomers and analogs. This technical guide has provided a framework for understanding these key physical properties, not just in the context of this specific molecule, but as a broader methodological approach for the characterization of novel compounds. The detailed experimental protocols for boiling point and density determination serve as a practical resource for researchers, emphasizing the importance of rigorous and validated methods in chemical science. As research into halogenated benzotrifluorides continues to expand, the systematic characterization of their physical properties will be indispensable for unlocking their full potential in various scientific and industrial applications.
References
Electronic effects of fluorine and trifluoromethyl groups in 3-Fluoro-5-iodobenzotrifluoride
A Technical Guide to the Electronic Landscape of 3-Fluoro-5-iodobenzotrifluoride
Abstract
In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine-containing substituents on aromatic scaffolds is a cornerstone of molecular design. The this compound molecule presents a compelling case study in the interplay of competing and reinforcing electronic effects. This technical guide provides an in-depth analysis of the distinct electronic contributions of the fluorine atom and the trifluoromethyl group within this specific meta-disubstituted framework. We will dissect the nuanced balance of inductive and resonance effects, quantify these properties using established parameters, and outline both experimental and computational methodologies for their characterization. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the unique electronic properties of fluorinated aromatic building blocks.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine and fluorinated groups into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a mainstay in pharmaceutical development due to its strong electron-withdrawing nature and steric profile.[1][3] Similarly, the fluorine atom, while also highly electronegative, exhibits a more complex electronic character due to the interplay of inductive and resonance effects.[4][5]
This compound is a valuable synthetic intermediate that positions three distinct halogen and pseudo-halogen substituents on an aromatic ring. Understanding the cumulative electronic impact of the 3-fluoro and 5-(trifluoromethyl) groups is critical for predicting the molecule's reactivity, its potential for intermolecular interactions (such as halogen bonding), and its utility in the synthesis of more complex target structures. This guide will deconstruct these effects, providing both a theoretical framework and practical methodologies for their evaluation.
Deconstructing the Electronic Effects: A Tale of Two Fluorine Moieties
The net electronic effect of a substituent on an aromatic ring is governed by the interplay of two primary mechanisms: the inductive effect and the resonance effect.[6][7][8]
-
Inductive Effect (-I): This is the withdrawal or donation of electron density through the sigma (σ) bond framework, primarily driven by differences in electronegativity.[8]
-
Resonance (or Mesomeric) Effect (+R/-R): This involves the delocalization of π-electrons between the substituent and the aromatic ring.[9] Groups with lone pairs can donate electron density (+R), while groups with π-bonds to electronegative atoms can withdraw it (-R).[10]
The Fluorine Atom: A Duality of Influence
The fluorine atom is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[4][11] However, its valence lone pairs are well-positioned to overlap with the π-system of the benzene ring, resulting in a weak electron-donating resonance effect (+R).[4] While the potent -I effect generally outweighs the +R effect, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution (a deactivating effect), the +R effect is still directionally significant, preferentially stabilizing intermediates at the ortho and para positions.[7][12]
The Trifluoromethyl (CF₃) Group: A Potent Inductive Withdrawer
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[13] Its effect is almost entirely due to the immense cumulative inductive pull of the three highly electronegative fluorine atoms. This potent -I effect significantly reduces the electron density of the aromatic ring.[3][13] Unlike a single fluorine atom, the CF₃ group has no lone pairs available for resonance donation, and its resonance effect is considered negligible or weakly withdrawing.[5] This makes the CF₃ group a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.[12]
The Electronic Architecture of this compound
In this compound, the fluorine and trifluoromethyl groups are positioned meta to each other. This arrangement leads to a reinforcement of their electron-withdrawing properties, creating a highly electron-deficient (electrophilic) aromatic ring.[14]
-
Reinforcing Deactivation: Both the F and CF₃ groups pull electron density from the ring via their strong -I effects. Their meta positioning ensures their deactivating influences are additive, significantly reducing the ring's nucleophilicity.
-
Directing Effects: For a hypothetical electrophilic substitution reaction, the directing effects would be antagonistic. The fluorine atom directs ortho and para to its position (positions 2, 4, and 6), while the CF₃ group directs meta to its position (positions 1 and 3, which are already substituted). The iodine atom, another deactivating but ortho-, para-director, would also influence regioselectivity. The net result is a complex reactivity profile where substitution is generally disfavored and would likely occur at the position least deactivated, typically position 2, which is ortho to fluorine and ortho to iodine.
Quantifying Electronic Influence: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters are derived from the dissociation of benzoic acids and provide a measure of the inductive (Field, F) and resonance (R) contributions.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Field Parameter (F) | Resonance Parameter (R) |
| -F | 0.34 | 0.06 | 0.45 | -0.39 |
| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |
| -I | 0.35 | 0.18 | 0.42 | -0.24 |
| (Data sourced from Hansch et al., 1991)[15] |
The positive σ values for both F and CF₃ in the meta position indicate that both are electron-withdrawing from this position, reinforcing the deactivation of the ring in this compound.
Methodologies for Characterization
Probing the electronic environment of this compound requires a combination of spectroscopic and computational techniques.
Experimental Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally sensitive technique for characterizing the local electronic environment of fluorine-containing molecules. The chemical shift of a fluorine nucleus is highly dependent on the electron density around it.
Objective: To measure the ¹⁹F NMR chemical shifts of the -F and -CF₃ groups in this compound to probe their respective electronic environments.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as trifluorotoluene (C₆H₅CF₃) or trichlorofluoromethane (CFCl₃, though less common now due to environmental concerns), for precise chemical shift referencing.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals by removing ¹H-¹⁹F coupling.
-
-
Data Acquisition:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the internal standard.
-
Expected Signals: Two distinct signals are expected: one for the single fluorine atom and one for the trifluoromethyl group.
-
Interpretation: The chemical shifts provide direct insight into the electronic shielding of each fluorine environment. Electron-withdrawing groups typically cause a downfield shift (less shielded), while electron-donating groups cause an upfield shift (more shielded).[16][17] The relative positions of the -F and -CF₃ signals will reflect the overall electron-deficient nature of the aromatic ring.
-
Computational Protocol: Density Functional Theory (DFT) Analysis
Computational chemistry provides powerful predictive insights into molecular properties that are difficult to measure directly. Calculating the electrostatic potential (ESP) map offers a vivid visualization of the electron distribution across the molecule.
Objective: To model the structure of this compound and calculate its electrostatic potential map to visualize the electronic effects of the substituents.
Methodology:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Causality: An initial optimization is required to find the lowest energy conformation of the molecule. This ensures all subsequent calculations are performed on a physically realistic structure.
-
Protocol: Perform a geometry optimization using a standard DFT functional and basis set, such as B3LYP with the 6-31G(d) basis set. For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is necessary.
-
-
Frequency Analysis:
-
Causality: A frequency calculation must be performed on the optimized geometry to verify that it is a true energy minimum (i.e., no imaginary frequencies). This is a critical self-validation step.
-
Protocol: Run a frequency calculation at the same level of theory as the optimization.
-
-
Electrostatic Potential (ESP) Map Calculation:
-
Causality: The ESP map illustrates the charge distribution on the van der Waals surface of the molecule, providing a direct, visual representation of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Protocol: Using the optimized geometry, perform a single-point energy calculation with instructions to generate the ESP map.
-
-
Visualization and Interpretation:
-
Map the calculated ESP onto the molecule's electron density surface.
-
Expected Outcome: The map will show significant positive potential (blue/green color) around the aromatic ring and the hydrogen atoms, indicating high electron deficiency. The most negative potential (red/orange) will be localized on the fluorine and iodine atoms, reflecting their high electronegativity. This visualization provides compelling evidence for the powerful electron-withdrawing effects of the substituents.
-
Implications for Research and Development
The pronounced electron-deficient character of the this compound ring has several important consequences for its application:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-poor nature of the ring makes it a potential candidate for SₙAr reactions, particularly if a suitable leaving group is present or can be installed.
-
Tuning Basicity/Acidity: When incorporated into a larger molecule, this scaffold will significantly lower the pKa of nearby acidic protons and the pKb of nearby basic groups (e.g., anilines or pyridines).
-
Modulating Binding Interactions: The strong dipole moment and potential for halogen bonding (with the iodine atom) can be exploited to form specific, stabilizing interactions within a protein active site, enhancing binding affinity and selectivity.[1]
-
Materials Science: The thermal and chemical stability conferred by C-F bonds, combined with the unique electronic properties, makes such compounds interesting for the development of advanced polymers and organic electronic materials.[18][19]
Conclusion
The electronic properties of this compound are dominated by the powerful and reinforcing inductive electron withdrawal of the fluorine and trifluoromethyl substituents. While the fluorine atom possesses a weak, opposing resonance effect, the net result is a highly electron-deficient aromatic system. This distinct electronic signature makes the molecule a valuable and versatile building block for chemists aiming to fine-tune molecular properties. A thorough understanding of these foundational principles, validated through robust experimental and computational methods like ¹⁹F NMR and DFT, is essential for the rational design of next-generation pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. quora.com [quora.com]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. connectsci.au [connectsci.au]
- 18. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Fluoro-5-iodobenzotrifluoride: A Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine, particularly when present as a trifluoromethyl (-CF3) group, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] 3-Fluoro-5-iodobenzotrifluoride stands as a premier example of a highly functionalized aromatic building block, offering medicinal chemists a versatile platform for the synthesis of complex and potent therapeutic agents.
This technical guide provides an in-depth overview of this compound, detailing its commercial availability, key chemical properties, and strategic applications in drug development. It is designed to serve as a practical resource for researchers, offering field-proven insights and validated experimental protocols to accelerate the discovery of next-generation pharmaceuticals.
Core Compound Information
| Property | Value |
| CAS Number | 1027513-14-9 |
| Molecular Formula | C₇H₃F₄I |
| Molecular Weight | 290.00 g/mol [5] |
| Synonyms | 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene |
| Appearance | Typically a liquid |
The Trifecta of Functionality: A Chemist's Perspective
The utility of this compound stems from the unique interplay of its three key functional groups on the benzene ring:
-
The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is a bioisostere for an isopropyl group but with a significantly different electronic character.[2] Its presence enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity which can improve membrane permeability, and can favorably modulate the pKa of nearby functional groups.[1][3][4]
-
The Fluoro Group (-F): As the most electronegative element, the fluorine atom can alter the electronic distribution of the aromatic ring, influence conformation, and form key hydrogen bonds or other non-covalent interactions with protein targets, thereby enhancing binding affinity and selectivity.[2]
-
The Iodo Group (-I): The iodine atom is the workhorse for synthetic diversification. It serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile and precise introduction of various molecular fragments, a critical step in building libraries of potential drug candidates.
Commercial Availability and Suppliers
This compound is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high, often exceeding 98%, which is suitable for sensitive synthetic applications.
| Supplier | Typical Purity | Notes |
| Alachem Co., Ltd. | ≥ 98% | Offers documentation such as COA, SDS, and Route of Synthesis (ROS).[5] |
| ChemicalBook | Varies by listing | A platform connecting multiple suppliers from various regions.[3] |
| SynQuest Laboratories, Inc. | Not specified | A well-established supplier of fluorinated building blocks. |
| Fluorochem | 95% | Provides detailed safety information and documentation. |
| Capot Chemical Co., Ltd. | ≥ 98% (HPLC) | Offers a range of package sizes from grams to multi-kilogram quantities. |
| Ambeed, Inc. | 98% | Available through distributors like Sigma-Aldrich.[6] |
This is a representative list and not exhaustive. Researchers should always request a certificate of analysis (COA) to verify the purity and identity of the material before use.
Spectroscopic Characterization: A Validating System
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.
-
¹³C NMR: The carbon NMR will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a characteristic quartet due to C-F coupling. The carbons bonded to fluorine and iodine will also exhibit distinct chemical shifts.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group.[1][7][8]
Strategic Applications in Drug Discovery: Palladium Cross-Coupling Reactions
The primary application of this compound in drug discovery is as a key intermediate in palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound.[9][10] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl motifs, which are prevalent in many classes of drugs, including kinase inhibitors.[11][12]
Representative Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid
This protocol is adapted from established procedures for similar aryl iodides and serves as a reliable starting point for optimization.[9][12][13]
Materials:
-
This compound (1.0 eq)
-
Heterocyclic Boronic Acid (e.g., Pyrazole-4-boronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[5][14] This reaction is of paramount importance in medicinal chemistry, as the N-aryl moiety is a key pharmacophore in a vast number of drugs targeting a wide range of diseases.[15][16]
Representative Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is based on well-established procedures and provides a robust starting point for the synthesis of N-aryl amines.[14][15][16][17]
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperazine derivative) (1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3) (1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (1.5-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃) (1.4 eq)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the ligand, the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Case Study: A Building Block for Tyrosine Kinase Inhibitors
The 3-(trifluoromethyl)phenyl motif is a common feature in many targeted cancer therapies, particularly tyrosine kinase inhibitors. A patent for novel pyrimidinylaminobenzamides as inhibitors of kinases like c-erbB2 (HER-2) describes the use of 3-fluoro-5-(trifluoromethyl)-benzonitrile as a key starting material.[4] This nitrile is a direct synthetic precursor to this compound, highlighting the value of this substitution pattern in the synthesis of potent oncological agents. The patent describes reacting the nitrile with 2-methylimidazole, demonstrating the utility of the fluoro group as a leaving group in nucleophilic aromatic substitution under forcing conditions, a complementary reactivity to the iodide's role in cross-coupling.[4]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation. Combustible liquid.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames.[13][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light, as aryl iodides can be light-sensitive.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.[2][6][13][18][19]
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a fluorine atom for modulating electronic properties and binding interactions, and an iodine atom for facile synthetic diversification makes it an invaluable tool for medicinal chemists. The commercial availability of this compound, coupled with the robust and well-understood palladium-catalyzed reactions in which it participates, ensures its continued importance in the synthesis of complex pharmaceutical agents. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the strategic advantages of this compound to accelerate their drug discovery programs.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound(1027513-14-9) 1H NMR spectrum [chemicalbook.com]
- 4. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzotrifluoride
<
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a particularly relevant application: the synthesis of fluorinated biaryl compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.[2][3] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[4]
Our substrate of interest, 3-Fluoro-5-iodobenzotrifluoride, presents a unique synthetic challenge and opportunity. The presence of two distinct electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—significantly modulates the electronic properties of the aromatic ring. This electronic deficiency activates the carbon-iodine bond towards oxidative addition, a critical step in the catalytic cycle.[5] However, it also increases the risk of side reactions, such as deiodination.[6] This application note provides a comprehensive, experience-driven guide to successfully navigate the Suzuki-Miyaura coupling of this valuable building block.
Mechanistic Underpinnings: A Step-by-Step Look at the Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a sequence of three key steps centered around a palladium catalyst.[7][8]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a Pd(II) species.[8] The reactivity of the aryl halide is a critical factor here, with the order of reactivity generally being I > Br > Cl.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester derivative) is transferred to the palladium center.[9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12] The exact mechanism of transmetalation can vary depending on the reaction conditions.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Parameter Optimization: A Guide to Informed Decision-Making
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate as electronically distinct as this compound, a systematic approach to optimization is essential.
The Catalyst System: Palladium Source and Ligand Choice
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While numerous palladium sources are available, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a widely used and often effective choice due to its commercial availability and ease of handling.[13][14][15][16] However, for challenging substrates, more advanced catalyst systems comprising a palladium(II) precatalyst, such as Pd(OAc)2, in combination with a bulky, electron-rich phosphine ligand often provide superior results.[1][17] These ligands facilitate both the oxidative addition and reductive elimination steps.[15]
The Role of the Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura coupling.[9][12] Its primary function is to activate the boronic acid, forming a more reactive boronate "ate" complex that facilitates transmetalation.[10][12][18] The choice of base can significantly impact reaction efficiency and should be tailored to the specific substrates and solvent system.
-
Inorganic Bases: Carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are the most commonly employed bases.[12][19] They offer a good balance of reactivity and functional group compatibility. For substrates prone to decomposition, milder bases like potassium carbonate are often a prudent first choice.[6]
-
Organic Bases: In certain cases, particularly when dealing with base-sensitive functional groups, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be advantageous.[12]
Solvent Selection: Influencing Reactivity and Solubility
The solvent system must not only solubilize the reactants but can also influence the catalytic activity.[20][21] A mixture of an organic solvent and water is often employed.[22] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Common Solvent Systems: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used organic solvents, often in combination with water.[8][22]
-
Solvent Quality: It is imperative to use high-purity solvents, as trace impurities can poison the catalyst and impede the reaction.[23]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%)
-
Potassium carbonate (K2CO3) (2.0 - 3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio). The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (3 mol%), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Arylboronic Acid (eq.) | 1.2 | 1.1 - 1.5 | A slight excess ensures complete consumption of the aryl iodide. |
| Catalyst Loading (mol%) | 3 | 1 - 5 | Balances reaction efficiency with cost and ease of removal. |
| Base (eq.) | 2.5 | 2.0 - 3.0 | Sufficient base is required to drive the transmetalation step. |
| Solvent Ratio (Toluene:Water) | 4:1 | 4:1 - 10:1 | The aqueous phase is crucial for dissolving the base and activating the boronic acid. |
| Temperature (°C) | 90 | 80 - 110 | Higher temperatures can increase reaction rates but may also promote side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, low temperature, poor solubility of reagents. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, increase reaction temperature, try a different solvent system (e.g., dioxane/water). |
| Formation of Homocoupled Product | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Rigorously exclude oxygen from the reaction, ensure complete reduction of any Pd(II) precatalyst.[8] |
| Protodeboronation of Boronic Acid | Prolonged reaction times at elevated temperatures, presence of excess water. | Optimize reaction time, use a minimal amount of water necessary for the reaction.[24] |
| Deiodination of Starting Material | Catalyst system, base, or solvent choice may favor this side reaction. | Screen different phosphine ligands, use a milder base (e.g., KF), try anhydrous conditions with a suitable base.[6][24] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst system, base, and solvent, is key to achieving high yields and minimizing side reactions. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Reaction of 3-Fluoro-5-iodobenzotrifluoride
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5] Its appeal lies in its typically mild reaction conditions, broad functional group tolerance, and high efficiency in constructing conjugated enynes and arylalkynes.[1][6]
This guide provides a detailed examination and a robust experimental protocol for the Sonogashira coupling of 3-fluoro-5-iodobenzotrifluoride. This particular substrate is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance properties such as metabolic stability and lipophilicity, and the fluorine atom, which can modulate electronic properties and binding interactions.[7] The high reactivity of the carbon-iodine bond makes this compound an excellent candidate for this transformation, often allowing for high yields under relatively gentle conditions.[1][8]
Core Mechanistic Principles: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (in this case, this compound) to form a Pd(II) complex.
-
The Copper Cycle: Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue in the presence of copper.[6][11][12]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure that may require optimization for specific alkynes and reaction scales.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Aryl halide substrate | ≥98% |
| Terminal Alkyne | Coupling partner | ≥98% |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Palladium catalyst precursor | ≥98% |
| CuI (Copper(I) iodide) | Co-catalyst | ≥99% |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Base and solvent | Anhydrous, ≥99.5% |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous solvent | Anhydrous, ≥99.8% |
| Argon or Nitrogen | Inert gas | High purity |
| Saturated aqueous NH₄Cl | Quenching agent | Reagent grade |
| Brine (Saturated aqueous NaCl) | Washing agent | Reagent grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Reagent grade |
| Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) | Extraction solvent | ACS grade |
| Silica gel | Stationary phase for chromatography | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. It is crucial to maintain an oxygen-free atmosphere to prevent oxidative homocoupling of the alkyne.[13]
-
-
Addition of Solvent and Base:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or DMF, approximately 5-10 mL per mmol of aryl halide) via syringe.
-
Add the amine base (e.g., triethylamine, 2.0-3.0 eq) via syringe. The base neutralizes the hydrogen halide formed during the reaction.[1]
-
-
Addition of the Terminal Alkyne:
-
Slowly add the terminal alkyne (1.1-1.2 eq) to the stirred reaction mixture via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl iodide.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed efficiently at ambient temperature.[1][8] For less reactive alkynes or if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper salts. Wash the filter cake with the same organic solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Caption: General experimental workflow for Sonogashira coupling.
Key Considerations and Optimization Strategies
-
Choice of Catalyst: While Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst, other palladium sources such as Pd(PPh₃)₄ can also be employed.[1][3] For challenging couplings, the use of more electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos), can enhance catalytic activity.[14]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.[15] THF is a good starting point for many Sonogashira reactions. For less reactive substrates or to improve solubility, more polar aprotic solvents like DMF can be beneficial.[16]
-
Base Selection: Amine bases like triethylamine and diisopropylethylamine are commonly used and often serve as both the base and a co-solvent.[1][8] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[17]
-
Temperature Control: Given the presence of two strong electron-withdrawing groups (F and CF₃) on the aryl iodide, the oxidative addition step is expected to be facile. Therefore, room temperature conditions are generally sufficient. Unnecessary heating can lead to side reactions and decomposition.[18]
-
Copper-Free Conditions: To minimize alkyne homocoupling, a copper-free Sonogashira reaction can be performed.[12][19] In such cases, a higher catalyst loading or the use of specific ligands may be necessary to achieve comparable reaction rates.[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use fresh, high-quality catalysts and anhydrous, degassed solvents. Ensure the reaction is set up under a strict inert atmosphere. Consider a different palladium catalyst or ligand. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen. | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. Consider a copper-free protocol.[13] |
| Decomposition of Starting Materials or Product | Excessive heat; Prolonged reaction time. | Run the reaction at room temperature if possible. Monitor the reaction closely and work up promptly upon completion. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable fluorinated arylalkynes. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this important transformation. By carefully considering the choice of catalysts, solvents, and bases, and by maintaining a strictly inert atmosphere, high yields of the desired products can be reliably achieved.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. books.lucp.net [books.lucp.net]
- 16. researchgate.net [researchgate.net]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Using 3-Fluoro-5-iodobenzotrifluoride Derivatives
Abstract
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing 3-fluoro-5-iodobenzotrifluoride as a key starting material. The strategic incorporation of fluorine and trifluoromethyl moieties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] This document details robust synthetic protocols centered around palladium-catalyzed cross-coupling reactions, methods for in vitro enzymatic and cell-based biological evaluation, and the underlying scientific rationale for these experimental choices. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and targeted therapy research.
Introduction: The Rationale for Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DNA damage response (DDR).[6] They function as sensors for DNA single-strand breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[7][8] In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is compromised.[9][10] These HR-deficient cancer cells become critically dependent on PARP-mediated repair for survival.
The therapeutic strategy of PARP inhibition is a prime example of synthetic lethality . By inhibiting PARP in HR-deficient cells, SSBs go unrepaired. During DNA replication, these SSBs are converted into DSBs, which the cancer cells cannot resolve, leading to genomic catastrophe and selective cell death, while sparing healthy cells with functional HR pathways.[10][11][12][13]
Clinically approved PARP inhibitors have demonstrated significant benefits, but challenges such as acquired resistance and off-target toxicities necessitate the development of new chemical entities with improved properties.[14][15][16]
The Role of the Benzamide Pharmacophore
Most potent PARP inhibitors feature a benzamide moiety, which mimics the nicotinamide portion of PARP's natural substrate, NAD+.[17][18][19] This structural motif allows the inhibitor to bind competitively to the enzyme's catalytic domain, blocking the synthesis of poly(ADP-ribose) (PAR) chains and preventing the recruitment of DNA repair machinery.[9][20]
Strategic Advantage of this compound
The selection of this compound as a starting material is deliberate and strategic, offering several advantages in drug design:
-
Fluorine and Trifluoromethyl Groups: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][4][5][21][22][23] The trifluoromethyl (-CF3) group, in particular, can significantly modulate lipophilicity and electronic properties.
-
Iodine as a Synthetic Handle: The iodine atom provides a versatile reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[24][25] This allows for the efficient and modular construction of diverse molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR).
Signaling Pathway and Drug Development Workflow
Mechanism of PARP Inhibition
The diagram below illustrates the central role of PARP1 in DNA repair and the mechanism by which inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cells.
General Workflow for Inhibitor Development
The development of a novel PARP inhibitor from a precursor like this compound follows a structured workflow, from chemical synthesis to biological validation.
Synthetic Protocols
The following protocols outline a representative synthetic route to a novel PARP inhibitor scaffold. The key step is a Suzuki-Miyaura cross-coupling reaction to form a biaryl core, followed by functional group manipulations to install the critical benzamide pharmacophore.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a suitable boronic acid or ester to construct the core structure. The choice of ligand is critical to minimize the common side reaction of deiodination, especially with electron-deficient aryl iodides.[25]
Reaction Scheme: (A graphical representation of the reaction would be placed here in a full document)
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) (1.2 eq)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Base: Potassium carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v mixture)
-
Standard inert atmosphere glassware (Schlenk flask or equivalent)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.03 eq).
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
Causality & Insights:
-
Catalyst Choice: PdCl₂(dppf) is a robust catalyst for Suzuki couplings, offering good stability and activity.[24] For particularly challenging substrates prone to deiodination, more specialized ligands like SPhos or XPhos may offer superior results.[25]
-
Base and Solvent: The aqueous base (K₂CO₃) is crucial for activating the boronic acid for transmetalation.[26] A dioxane/water mixture provides a good medium for dissolving both organic and inorganic reagents.
Protocol 2: Conversion to Benzamide Pharmacophore
Assuming the coupled product from Protocol 1 contains a nitrile (-CN) group, this protocol describes its hydrolysis to a carboxylic acid and subsequent amidation to form the final benzamide inhibitor.
Materials:
-
Biaryl nitrile from Protocol 1
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ammonia source (e.g., Ammonium chloride, NH₄Cl)
-
Peptide coupling agent (e.g., HATU)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Nitrile Hydrolysis:
-
Dissolve the biaryl nitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water).
-
Add an excess of NaOH (e.g., 5-10 eq) and heat the mixture to reflux until hydrolysis is complete (monitored by TLC/LC-MS).
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the crude carboxylic acid intermediate.
-
-
Amide Coupling:
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 20 minutes at room temperature to activate the acid.
-
Add ammonium chloride (1.5 eq) to the mixture.
-
Stir at room temperature until the reaction is complete (typically 2-6 hours).
-
-
Work-up and Purification:
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterization
Confirm the structure and purity of all synthesized compounds using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (target >95%).
Biological Evaluation Protocols
Once a novel inhibitor is synthesized and characterized, its biological activity must be assessed.
Protocol 3: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the ability of a test compound to inhibit the catalytic activity of recombinant PARP1 in a cell-free system.[27][28]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well strip plate
-
Activated DNA (provided in commercial kits)
-
Biotinylated NAD+
-
Test compound (serial dilutions)
-
Streptavidin-HRP conjugate and chemiluminescent substrate
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 pM) in assay buffer. Include a vehicle control (DMSO) for 100% activity and a potent known inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Setup: To the wells of the histone-coated plate, add the PARP1 enzyme/activated DNA mix.
-
Inhibitor Addition: Add the diluted test compounds or controls to the wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again, then add the chemiluminescent substrate.
-
Immediately read the luminescence signal on a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Scaffold | PARP1 IC₅₀ (nM) |
| Olaparib (Control) | Phthalazinone-benzamide | 5.4 |
| Rucaparib (Control) | Indole-benzamide | 8.4 |
| Novel Inhibitor 1 | (CF₃)-Fluoro-Biaryl-Benzamide | (Experimental Value) |
| Novel Inhibitor 2 | (CF₃)-Fluoro-Biaryl-Benzamide | (Experimental Value) |
Protocol 4: Cell-Based Cytotoxicity Assay (SRB Assay)
This assay measures the selective cytotoxicity of the synthesized inhibitors against cancer cells with and without HR deficiency to validate the principle of synthetic lethality.[9]
Materials:
-
BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)
-
Isogenic BRCA1-proficient cell line (or a BRCA wild-type line like MCF-7)
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base
-
96-well plates
Procedure:
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72-96 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution to stain total cellular protein for 30 minutes.
-
Destaining and Measurement: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.
-
Data Analysis: Read the absorbance at 510 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-deficient line compared to the proficient line indicates selective synthetic lethality.
Conclusion
The use of this compound as a foundational building block provides a powerful and flexible platform for the synthesis of novel PARP inhibitors. The protocols outlined in this guide offer a systematic approach, from rational chemical synthesis leveraging modern cross-coupling techniques to robust biological validation through enzymatic and cell-based assays. By explaining the causality behind experimental choices, this document aims to empower researchers to not only replicate these methods but also to innovate and optimize the next generation of targeted cancer therapies.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. tandfonline.com [tandfonline.com]
- 28. bmglabtech.com [bmglabtech.com]
Application Note: Synthesis and Nanoprecipitation of Novel Fluorinated Polymers from 3-Fluoro-5-iodobenzotrifluoride for Advanced Drug Delivery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of novel poly(3-fluoro-5-benzotrifluoride) via Suzuki-Miyaura catalyst-transfer polycondensation of an AB-type monomer derived from 3-Fluoro-5-iodobenzotrifluoride. We will elucidate the rationale behind key experimental steps, from monomer functionalization to controlled polymerization and subsequent characterization. Furthermore, we detail a robust protocol for the formulation of polymer-based nanoparticles using nanoprecipitation, a technique critical for developing next-generation drug delivery vehicles. This document is designed to equip researchers with the foundational knowledge and practical methodologies to leverage these unique fluoropolymers in their work.
Introduction: The Rationale for Fluorinated Aromatic Polymers
Fluorinated polymers represent a unique class of materials prized for their exceptional thermal and chemical stability, hydrophobicity, and low surface energy.[1] These properties stem from the high strength of the carbon-fluorine bond (~485 kJ·mol⁻¹) and the unique electronic nature of fluorine.[1][2] In the realm of drug development, these characteristics are highly advantageous. The incorporation of trifluoromethyl (-CF₃) groups, as seen in the benzotrifluoride moiety, can significantly enhance a polymer's lipophilicity and metabolic stability, making it an excellent candidate for encapsulating and delivering hydrophobic drug molecules.[3]
The monomer at the core of this guide, this compound, is a strategic building block. Its structure contains two distinct reactive sites: an aryl iodide and a position amenable to borylation. This "AB-type" monomer design allows for a controlled, chain-growth polymerization process known as Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), which offers precise control over molecular weight and dispersity—critical parameters for reproducible drug delivery performance.[4][5][6]
This application note will guide you through the entire workflow, from monomer to functional nanoparticle, providing both the "how" and the critical "why" behind each procedure.
Workflow Overview
The process involves three primary stages: functionalization of the monomer, controlled polymerization, and finally, self-assembly into nanoparticles. Each stage includes rigorous characterization to ensure quality and reproducibility.
Diagram 1: High-level experimental workflow from monomer to nanoparticle.
Part I: Synthesis of Poly(3-fluoro-5-benzotrifluoride)
This section details the conversion of the commercially available starting material into a polymerizable monomer, followed by the polymerization protocol.
Monomer Functionalization: Miyaura Borylation
To prepare our AB-type monomer for Suzuki polycondensation, we must first convert the aryl iodide into a boronic ester. The Miyaura borylation is an ideal choice due to its high functional group tolerance and mild reaction conditions.
Reaction Scheme:
Diagram 2: Miyaura Borylation of the starting material. (Note: A representative structure is shown for the product due to image generation limitations.)
Protocol 1: Synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent: Add anhydrous dioxane (approx. 0.1 M concentration relative to the starting iodide).
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir for 12-18 hours.
-
Rationale: The palladium catalyst facilitates the oxidative addition into the C-I bond. The base (KOAc) is crucial for the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for this transformation.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronic ester monomer as a white solid.
-
Validation: Confirm the structure and purity using ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy.
Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP)
With the AB-type monomer in hand, we can proceed with the polymerization. SCTP is a chain-growth process that allows for the synthesis of polymers with controlled molecular weights and low dispersities.[7]
| Reagent/Parameter | Recommended Value/Type | Rationale |
| Catalyst System | Pd₂(dba)₃ / SPhos | Highly active for C-C cross-coupling, promotes chain-growth. |
| Base | K₂CO₃ or Cs₂CO₃ (aq. solution) | Activates the boronic ester for transmetalation. Carbonates are effective and commonly used. |
| Solvent System | Toluene or THF / Water (biphasic) | Toluene/THF dissolves the monomer and growing polymer, while the aqueous phase contains the base. |
| Temperature | 60-90 °C | Balances reaction rate with catalyst stability and potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
| Table 1: Optimized parameters for Suzuki Polycondensation. |
Protocol 2: Polymer Synthesis
-
Setup: In a Schlenk tube, dissolve the AB-type boronic ester monomer (1.0 eq) in toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Catalyst Pre-formation: In a separate glovebox or Schlenk tube, prepare the active catalyst by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq) in toluene and stirring for 15 minutes.
-
Initiation: Inject the activated catalyst solution into the monomer solution.
-
Base Addition: Add a degassed 2 M aqueous solution of K₂CO₃ (4.0 eq).
-
Polymerization: Vigorously stir the biphasic mixture in a pre-heated 80 °C oil bath for 24-48 hours. The solution will become increasingly viscous.
-
Causality: The polymerization proceeds via a catalytic cycle involving oxidative addition of the aryl iodide on one monomer to the Pd(0) center, transmetalation with the boronic ester of another monomer (activated by the base), and reductive elimination to form a new C-C bond, regenerating the Pd(0) catalyst which remains on the chain end for the next addition.
-
-
Termination: Cool the reaction and add a few drops of bromobenzene to cap the chain ends with a non-reactive group. Stir for an additional 2 hours.
-
Purification (Precipitation): Slowly pour the viscous polymer solution into a large beaker of stirring methanol. A fibrous precipitate will form.
-
Purification (Soxhlet): Collect the solid by filtration. Purify further by Soxhlet extraction with acetone to remove oligomers and catalyst residues, followed by extraction with chloroform or THF to collect the pure polymer.
-
Drying: Dry the final polymer in a vacuum oven at 60 °C overnight.
| Property | Typical Value | Significance |
| Yield | > 85% | Indicates an efficient polymerization process. |
| Mn (GPC) | 15 - 50 kDa | Controllable by monomer/initiator ratio; relevant for physical properties. |
| Dispersity (Đ or PDI) | 1.2 - 1.6 | Values close to 1.0 indicate a well-controlled, chain-growth polymerization. |
| Appearance | White to off-white fibrous solid | Physical form of the bulk polymer. |
| Table 2: Expected polymerization results and properties. |
Part II: Polymer Characterization
Thorough characterization is non-negotiable for ensuring the polymer's identity, purity, and suitability for subsequent applications.
| Technique | Parameter Measured | Expected Observations & Interpretation |
| ¹⁹F NMR | Chemical Environment of Fluorine | A key technique for fluoropolymers.[8][9][10] Expect distinct signals for the -CF₃ group and the aromatic C-F, confirming structural integrity. |
| ¹H NMR | Aromatic Protons | Broadened signals in the aromatic region, characteristic of a polymeric structure. |
| GPC | Mn, Mw, and Dispersity (Đ) | Provides molecular weight distribution, confirming the success of the controlled polymerization. |
| TGA | Decomposition Temperature (Td) | Fluorinated aromatic polymers exhibit high thermal stability, with Td (5% weight loss) often > 400 °C.[2][11][12] |
| DSC | Glass Transition Temperature (Tg) | Identifies the temperature at which the polymer transitions from a rigid to a rubbery state. Important for material processing.[11][12] |
| Table 3: Summary of essential polymer characterization techniques. |
Part III: Application Protocol - Nanoparticle Formulation
The hydrophobic nature of the synthesized fluoropolymer makes it ideal for forming nanoparticles via nanoprecipitation, a rapid and scalable method for encapsulating therapeutic agents.[13]
Principle of Nanoprecipitation
Nanoprecipitation, or the solvent displacement method, involves dissolving the polymer in a good, water-miscible organic solvent and then rapidly introducing this solution into an anti-solvent (typically water). The rapid change in solvent quality forces the hydrophobic polymer chains to collapse and self-assemble into nanoparticles to minimize their surface area exposure to the aqueous environment.[13]
Diagram 3: Workflow for nanoparticle formulation via nanoprecipitation.
Protocol 3: Nanoparticle Formulation
-
Preparation of Organic Phase: Dissolve the synthesized fluoropolymer in a suitable water-miscible solvent (e.g., tetrahydrofuran (THF) or acetone) to a final concentration of 1-5 mg/mL. If encapsulating a drug, dissolve the hydrophobic drug in this solution as well.
-
Preparation of Aqueous Phase: Prepare the anti-solvent phase, which is typically deionized water. A small amount of a biocompatible surfactant (e.g., Pluronic® F127, 0.1% w/v) can be added to improve colloidal stability.
-
Nanoprecipitation: Vigorously stir the aqueous phase (e.g., 10 mL) with a magnetic stir bar. Using a syringe pump for a controlled flow rate, rapidly inject the organic phase (e.g., 1 mL) into the stirring aqueous phase. A milky white suspension should form instantly.
-
Mechanism: The rapid diffusion of the organic solvent into the water drastically lowers the solvent quality for the polymer, inducing supersaturation and immediate self-assembly into nanoparticles. The final particle size is kinetically controlled and depends heavily on the mixing speed and concentration.[13]
-
-
Solvent Removal: Allow the suspension to stir at room temperature in a fume hood for 4-6 hours to evaporate the organic solvent. Alternatively, use a rotary evaporator for faster removal.
-
Characterization:
-
Size and Polydispersity: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and polydispersity index (PDI). A PDI < 0.2 is generally considered monodisperse.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm their spherical shape and size.
-
Drug Loading (if applicable): Determine the encapsulation efficiency and drug loading content using UV-Vis spectroscopy or HPLC after separating the nanoparticles from the aqueous phase via centrifugation.
-
Conclusion
This application note provides a validated and scientifically grounded framework for the synthesis of novel poly(3-fluoro-5-benzotrifluoride) and its subsequent formulation into nanoparticles. By utilizing a controlled Suzuki-Miyaura polycondensation, polymers with predictable molecular weights and low dispersity can be reliably produced. The inherent properties of this fluoropolymer make it a compelling material for advanced drug delivery systems, particularly for hydrophobic therapeutics. The protocols described herein offer a robust starting point for researchers in materials science and pharmaceutical development to explore this promising class of polymers.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones | MDPI [mdpi.com]
- 13. rsc.org [rsc.org]
Experimental procedure for nucleophilic aromatic substitution on 3-Fluoro-5-iodobenzotrifluoride
Application Note & Protocol
Topic: Regioselective Nucleophilic Aromatic Substitution on 3-Fluoro-5-iodobenzotrifluoride: A Guide for Synthetic Chemists
Introduction and Strategic Overview
This compound is a trifunctional synthetic building block of increasing importance in medicinal chemistry and materials science. Its utility stems from the presence of three distinct reactive handles on an electron-deficient aromatic core: a trifluoromethyl group, a fluorine atom, and an iodine atom. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2][3] This application note provides a comprehensive experimental guide for performing regioselective SNAr reactions on this substrate, focusing on the preferential displacement of the fluorine atom. We will delve into the mechanistic rationale behind this selectivity, offer a detailed, field-proven protocol for a representative amination reaction, and provide data to guide the application of other nucleophiles. This guide is intended for researchers and process chemists seeking to leverage this versatile intermediate in complex molecule synthesis.
Mechanistic Rationale: Achieving Regioselectivity
The cornerstone of performing successful and predictable chemistry on this compound is understanding the principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway does not involve a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks an electron-poor carbon atom on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4] This step temporarily breaks the aromaticity of the ring and is energetically costly, making it the rate-determining step of the reaction.[3][5]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast.[5]
Why is Fluorine the Preferred Leaving Group?
A common point of confusion relates to leaving group ability. In SN1/SN2 reactions, iodide is a far better leaving group than fluoride due to the weaker C-I bond. However, in SNAr, the reactivity order is inverted: F > Cl > Br > I .[5][6][7]
The rationale lies in the rate-determining addition step. Fluorine is the most electronegative halogen, and its powerful inductive electron-withdrawing effect makes the carbon atom to which it is attached highly electrophilic (electron-poor).[8][9] This increased electrophilicity lowers the activation energy for the nucleophile's attack, thereby accelerating the reaction rate.[3][8] While the C-F bond is strong, its cleavage occurs in the fast, non-rate-determining second step. Therefore, the factor that speeds up the slow step (nucleophilic attack) governs the overall reaction rate, leading to the preferential substitution of fluorine over iodine.
The trifluoromethyl (-CF3) group, a potent electron-withdrawing group, further deactivates the entire ring, making it susceptible to nucleophilic attack.[9] Although it is positioned meta to the fluorine, its strong inductive effect is sufficient to activate the substitution.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the SNAr protocol described in this note.
Caption: General experimental workflow for SNAr reactions.
Detailed Protocol: Synthesis of 4-(3-Iodo-5-(trifluoromethyl)phenyl)morpholine
This protocol details the reaction of this compound with morpholine, a common secondary amine, as a representative example.
Materials and Equipment:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS system for reaction monitoring (recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add anhydrous potassium carbonate (2.0 eq). Place the flask under an inert atmosphere (N₂ or Ar).
-
Rationale: An inert atmosphere prevents moisture from interfering with the reaction, especially with the base. K₂CO₃ is a mild base sufficient to scavenge the HF produced during the reaction.[10]
-
-
Reagent Addition: Add anhydrous DMSO to the flask. Begin stirring. Add this compound (1.0 eq) followed by morpholine (1.2 eq) via syringe.
-
Rationale: DMSO is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile "naked" and more reactive.[10] A slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C.
-
Rationale: SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack, especially when the activating group is meta to the leaving group.[10]
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes) or LC-MS until the starting material is consumed (typically 4-12 hours). A new, less polar spot should appear for the product.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into deionized water. This will precipitate the crude product and dissolve the inorganic salts. c. Extract the aqueous mixture with ethyl acetate (3x). d. Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Rationale: The aqueous wash removes the high-boiling DMSO solvent and any remaining inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: a. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. c. Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The purified product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity. The iodine atom remains intact, available for subsequent cross-coupling reactions.[11]
Reaction Parameters for Various Nucleophiles
The following table provides starting conditions for the SNAr of this compound with other common nucleophile classes. Optimization may be required.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Primary Amine | Benzylamine | K₂CO₃ (2.0) | DMSO | 80-100 | 6-16 | Monitor for potential N,N-diarylation. |
| Alcohol | Sodium Methoxide | NaOMe (1.2) | THF/MeOH | 65 | 4-12 | Use the sodium salt of the alcohol. Stronger base needed. |
| Phenol | Phenol | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | Higher temperatures are often necessary for less nucleophilic phenols. |
| Thiol | Thiophenol | K₂CO₃ (2.0) | DMF | 60-80 | 2-8 | Thiols are generally very potent nucleophiles for SNAr. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature.2. Inactive nucleophile (protonated).3. Wet solvent or reagents. | 1. Increase temperature in 10 °C increments.2. Use a stronger base (e.g., Cs₂CO₃, NaH) if appropriate for the nucleophile.3. Ensure all reagents and solvents are anhydrous. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up (e.g., if product is water-soluble).3. Side reactions. | 1. Increase reaction time or temperature.2. Modify work-up; back-extract aqueous layers if product has polar groups.3. Lower temperature; check for degradation of starting material or product. |
| Multiple Side Products | 1. Reaction temperature too high, causing decomposition.2. Base-induced side reactions.3. For primary amines, double addition may occur. | 1. Lower the reaction temperature and increase the reaction time.2. Use a milder base (e.g., switch from NaH to K₂CO₃).3. Use a larger excess of the primary amine. |
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. The toxicological properties may not be fully known.
-
Solvents (DMSO/DMF): These are high-boiling polar aprotic solvents. Avoid skin contact as they can facilitate the absorption of other chemicals. They can be difficult to remove entirely; ensure high vacuum is used during concentration.
-
Bases: Handle bases like potassium carbonate with care, as they are irritants. Stronger bases like sodium hydride (NaH) are flammable solids and react violently with water.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and reliable transformation that proceeds with excellent regioselectivity for the fluorine position. This selectivity is mechanistically driven by the high electronegativity of the fluorine atom, which accelerates the rate-determining nucleophilic attack. The protocol provided herein offers a validated starting point for a range of SNAr reactions, preserving the iodine atom as a valuable synthetic handle for subsequent diversification, for instance, through palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and carefully controlling reaction parameters, chemists can effectively utilize this building block to construct complex molecular architectures.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal-Free Synthesis Involving 3-Fluoro-5-iodobenzotrifluoride
Introduction: The Strategic Importance of 3-Fluoro-5-iodobenzotrifluoride in Modern Drug Discovery
This compound is a highly versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the fluorine and iodine atoms provide orthogonal handles for sequential chemical modifications.[1][2] The strategic placement of these functionalities on the benzene ring makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides detailed application notes and protocols for the metal-free synthesis of derivatives of this compound, with a focus on methods that are of high interest to researchers, scientists, and drug development professionals.
The move towards metal-free synthesis is driven by the need to reduce transition metal contamination in active pharmaceutical ingredients (APIs), which can be costly to remove and may pose health risks.[3] This document will explore two key metal-free transformations: Nucleophilic Aromatic Substitution (SNAr) and a putative photoredox-catalyzed C-N bond formation.
Part 1: Metal-Free Carbon-Heteroatom Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group on this compound activates the aromatic ring towards nucleophilic attack, making SNAr a viable synthetic strategy.[4][5] This approach allows for the direct introduction of nitrogen and oxygen nucleophiles, which are common functionalities in drug molecules.
Causality Behind Experimental Choices in SNAr
The success of an SNAr reaction is contingent on several factors: the nature of the leaving group, the strength of the nucleophile, the solvent, and the reaction temperature. In this compound, both fluorine and iodine are potential leaving groups. While iodine is typically a better leaving group in many substitution reactions, in SNAr, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The choice of a strong nucleophile is crucial to facilitate the reaction. A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is preferred as it can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. Elevated temperatures are often required to overcome the activation energy of the reaction.
Experimental Protocol 1: SNAr Reaction of this compound with a Secondary Amine
This protocol describes a general procedure for the SNAr reaction between this compound and a representative secondary amine, morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMSO. Stir the solution until the starting material is fully dissolved.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of morpholine.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Product | Putative Yield Range |
| Morpholine | 4-(3-Iodo-5-(trifluoromethyl)phenyl)morpholine | 70-85% |
| Piperidine | 1-(3-Iodo-5-(trifluoromethyl)phenyl)piperidine | 65-80% |
| Phenol | 1-Iodo-3-phenoxy-5-(trifluoromethyl)benzene | 50-65% |
Part 2: Putative Photoredox-Catalyzed C-N Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds under mild, metal-free conditions.[6][7] This approach utilizes a photocatalyst that, upon excitation with light, can initiate a single-electron transfer (SET) process, leading to the formation of reactive radical intermediates. For a substrate like this compound, this could potentially enable C-N bond formation at the iodo-position, which is typically less reactive in SNAr.
Conceptual Workflow for Photoredox Catalysis
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free Synthesis of Aryl Amines: Beyond Nucleophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-5-iodobenzotrifluoride Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions involving 3-Fluoro-5-iodobenzotrifluoride. The unique electronic properties of this substrate, characterized by two electron-withdrawing groups (fluorine and trifluoromethyl), present specific challenges that require careful consideration of reaction parameters to achieve high yields and minimize side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common starting point for troubleshooting. The issue can often be traced back to the catalyst system or reaction conditions.
Q: My cross-coupling reaction with this compound is resulting in a very low yield or only starting material. What are the likely causes and how can I improve the conversion?
A: Low conversion with an electron-deficient substrate like this compound often points to issues with catalyst activity or stability. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can make oxidative addition more facile, but it can also influence the stability of the catalytic intermediates.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient aryl iodides, bulky and electron-rich phosphine ligands are generally preferred as they can stabilize the palladium center and promote the desired reductive elimination step.[1] Consider screening ligands such as XPhos, SPhos, or tBuXPhos.[1]
-
Catalyst Loading: While minimizing catalyst loading is often a goal for process efficiency, an insufficient amount can lead to incomplete conversion. If you suspect catalyst deactivation, a systematic increase in catalyst loading can help overcome this. However, excessively high loadings can sometimes lead to an increase in side products.[2]
-
Base Selection: The base is crucial for the transmetallation step in many cross-coupling reactions. For Suzuki-Miyaura couplings with this substrate, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.[1][3] Very strong bases, such as NaOt-Bu, should be used with caution as they can promote side reactions.[1]
-
Solvent and Temperature: Ensure you are using anhydrous and degassed solvents, as oxygen and water can deactivate the palladium catalyst.[1][4][5][6] The reaction temperature should be optimized; while higher temperatures can increase reaction rates, they may also favor decomposition pathways.[1]
Experimental Workflow for Optimizing Catalyst Loading
The following workflow provides a structured approach to determining the optimal catalyst loading for your specific cross-coupling reaction.
Caption: A stepwise workflow for optimizing palladium catalyst loading.
Issue 2: Significant Formation of Hydrodehalogenation (Deiodination) Byproduct
A common and frustrating side reaction with electron-deficient aryl halides is the replacement of the iodine atom with a hydrogen, leading to the formation of 3-fluoro-1-(trifluoromethyl)benzene.
Q: I am observing a significant amount of the deiodinated byproduct in my reaction mixture. How can I minimize this side reaction?
A: The formation of the deiodinated byproduct, 3-fluoro-1-(trifluoromethyl)benzene, is a known challenge when working with electron-deficient aryl iodides like this compound.[1] This side reaction occurs when the organopalladium intermediate reacts with a hydrogen source instead of the desired coupling partner. Here are key strategies to suppress hydrodehalogenation:
-
Ligand Choice is Critical: Bulky, electron-donating phosphine ligands are highly effective at minimizing deiodination.[1] These ligands promote the desired reductive elimination step of the catalytic cycle over the pathways leading to hydrodehalogenation. Ligands such as XPhos, SPhos, and RuPhos are excellent candidates to screen.[1]
-
Careful Base Selection: While a base is necessary, an overly strong or nucleophilic base can exacerbate deiodination.[1] Milder inorganic bases are often preferred. For instance, in a Suzuki-Miyaura coupling, K₃PO₄ or Cs₂CO₃ are generally better choices than NaOH or NaOt-Bu.[1][3] For Sonogashira couplings, switching from an amine base like triethylamine to an inorganic base like K₂CO₃ can sometimes be beneficial.[1]
-
Control of Hydrogen Sources: Ensure all reagents and solvents are anhydrous, as water can be a hydrogen source for hydrodehalogenation.[7]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can sometimes favor the deiodination pathway.[1]
-
Order of Addition: In some cases, adding the palladium catalyst and ligand to the mixture of the aryl iodide and coupling partner before adding the base can be beneficial. This may help ensure the active catalytic species forms in the presence of the substrates, favoring the desired oxidative addition.[1]
Table 1: Ligand Selection Guide for Minimizing Deiodination
| Ligand | Key Features | Recommended For |
| XPhos | Bulky biaryl phosphine that promotes efficient oxidative addition and reductive elimination.[1] | Suzuki-Miyaura, Buchwald-Hartwig |
| SPhos | Offers good stability and activity for challenging couplings, similar to XPhos.[1] | Suzuki-Miyaura, Buchwald-Hartwig |
| tBuXPhos | Increased steric bulk compared to XPhos, which can further disfavor side reactions.[1] | Particularly challenging couplings |
| RuPhos | Another effective biaryl phosphine for difficult couplings.[1] | Suzuki-Miyaura, Buchwald-Hartwig |
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding the cross-coupling of this compound.
Q1: Why is this compound considered an "electron-deficient" aryl iodide, and how does this affect its reactivity?
A1: The fluorine and trifluoromethyl (CF₃) groups are both strongly electron-withdrawing. This means they pull electron density away from the aromatic ring. This electronic deficiency makes the carbon-iodine bond more polarized and susceptible to oxidative addition by the palladium(0) catalyst, which is often the first step in the catalytic cycle.[8] While this can lead to faster initial reaction rates, it can also make the molecule more prone to certain side reactions, such as hydrodehalogenation.[1]
Q2: What is a typical starting catalyst loading (in mol%) for a cross-coupling reaction with this substrate?
A2: A good starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is between 1-3 mol% of the palladium precursor.[2] The ligand-to-palladium ratio is also crucial; a 1:1 to 2:1 ratio of ligand to palladium is a common starting point, although optimizing this ratio can be beneficial.
Q3: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A3: While a similar starting range (1-3 mol%) is reasonable for initial screening across different reaction types, the optimal catalyst loading may vary. The specific mechanism and kinetics of each reaction (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) can influence catalyst stability and turnover frequency.[4][9][10][11] For example, the presence of a copper co-catalyst in a traditional Sonogashira reaction can influence the overall catalytic system.[9] It is always advisable to perform some optimization for each new reaction type.
Q4: I am performing a Sonogashira coupling and observing significant homocoupling of my alkyne. How can I address this?
A4: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[12] To minimize this:
-
Thoroughly Degas: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher loading of the palladium catalyst, it can effectively eliminate the primary pathway for alkyne homocoupling.[1]
-
Controlled Addition: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low and disfavor the bimolecular homocoupling reaction.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding these steps is crucial for troubleshooting your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. depts.washington.edu [depts.washington.edu]
Preventing hydrodehalogenation (deiodination) of 3-Fluoro-5-iodobenzotrifluoride
Technical Support Center: 3-Fluoro-5-iodobenzotrifluoride
A Guide to Preventing Hydrodehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for this compound. As a key structural motif in medicinal chemistry and materials science, this building block offers a unique combination of fluorine and iodine functionalities. However, its utility is often challenged by a common and frustrating side reaction: the premature loss of the iodine atom, a process known as hydrodehalogenation or, more specifically, hydrodeiodination.
This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to provide you, the research scientist, with a deeper understanding of the mechanisms behind this unwanted reaction and to offer field-proven strategies to suppress it, ensuring higher yields and product purity.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing a significant amount of 3-fluorobenzotrifluoride as a byproduct. What is happening in my reaction?
Answer: You are observing hydrodehalogenation, a reductive process where the carbon-iodine (C-I) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Heck), this is a well-known competing pathway that lowers the yield of your desired product.[1]
The Mechanism: The culprit is typically the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can arise from several sources, including alcohol solvents, amine bases, or even trace water in the reaction mixture.[2] Once formed, this species can undergo reductive elimination with the aryl group attached to the palladium, releasing the unwanted deiodinated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. This parasitic cycle competes directly with the desired transmetalation and reductive elimination steps that form your target molecule.
Below is a diagram illustrating how the hydrodehalogenation pathway (in red) competes with the desired Suzuki-Miyaura coupling cycle (in blue).
Q2: I'm performing a Suzuki-Miyaura coupling and getting mostly the deiodinated byproduct. What are the most critical parameters to adjust?
Answer: This is a classic challenge. The key is to accelerate the desired C-C bond formation (reductive elimination) so that it significantly outpaces the C-H bond formation pathway. For Suzuki-Miyaura couplings, your primary levers are the Ligand , Base , and Solvent .
Here is a summary of recommended adjustments to troubleshoot and suppress hydrodehalogenation:
| Parameter | Problematic Choice | Recommended Alternative & Rationale |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃). | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands .[3] Rationale: These ligands promote the final, product-forming reductive elimination step, shortening the lifetime of the Ar-Pd(II)-R intermediate and giving less opportunity for competing side reactions. |
| Base | Strong, nucleophilic bases, especially alkoxides (e.g., NaOtBu, KOtBu).[1][3] | Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[3] Rationale: Alkoxides can directly generate Pd-H species or act as hydride sources themselves. Phosphates and carbonates are sufficiently basic to facilitate transmetalation but are far less likely to promote hydrodehalogenation. |
| Solvent | Protic solvents , especially primary alcohols like methanol or ethanol.[1][3] | Aprotic polar solvents (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), Toluene). Rationale: Alcohols are easily oxidized by the palladium complex to generate Pd-H species.[2] Aprotic solvents eliminate this major source of unwanted hydrides. While some water is often necessary for Suzuki couplings, use it judiciously (e.g., in combination with K₃PO₄). |
| Temperature | Excessively high temperatures for prolonged periods. | The lowest temperature that allows for efficient conversion (typically 80-110 °C). Rationale: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways that lead to Pd-H formation. Monitor the reaction and stop it once the starting material is consumed. |
Q3: I am performing a Sonogashira coupling. Are there specific considerations for this reaction to avoid deiodination?
Answer: Yes, the principles are similar but tailored to the Sonogashira reaction. The classic Sonogashira coupling uses an amine base (like triethylamine or diisopropylethylamine) and often a copper(I) co-catalyst.[4][5] Both of these can be problematic.
Key Considerations for Sonogashira Couplings:
-
Amine Base as a Hydride Source: The amine base, while necessary for the reaction, can be a source of hydrides, leading to deiodination.[2] Using the minimum effective amount is advisable.
-
Avoid Alcohol Solvents: As with Suzuki couplings, using alcohol solvents is a primary risk factor for hydrodehalogenation, as it was identified as a major side reaction in copper-free Sonogashira reactions conducted in methanol.[1] Stick to aprotic solvents like THF, Dioxane, or Toluene.
-
Minimize Reaction Time: Once your starting material is consumed (as monitored by TLC or GC-MS), work up the reaction. Prolonged heating can increase the likelihood of byproduct formation.
-
Consider Copper-Free Conditions: While not directly related to hydrodehalogenation, the copper co-catalyst can cause unwanted homocoupling of your alkyne (Glaser coupling).[4] Many modern protocols are copper-free, which simplifies the reaction and avoids this specific side product.
Validated Protocol: Low-Deiodination Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Reagent Addition: Add this compound and the arylboronic acid to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl iodide.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC. Look for the disappearance of the starting material. Typical reaction times are 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Workflow for Monitoring Deiodination
Effectively troubleshooting requires accurate monitoring. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for quantifying the ratio of desired product to the deiodinated byproduct.
Expected Observations:
-
GC-MS: The deiodinated byproduct, 3-fluorobenzotrifluoride (MW: 180.09), will have a significantly shorter retention time and a different mass spectrum than the starting material (MW: 306.00) and the much larger desired product.
-
¹⁹F NMR: This is a highly effective technique. You will see distinct signals for the -CF₃ and Ar-F groups. The chemical shifts will differ between the starting material, the deiodinated byproduct, and the desired product, allowing for clear identification and quantification.
By carefully selecting your reaction parameters and monitoring the outcome, you can successfully minimize hydrodehalogenation and maximize the yield of your target molecule.
References
Technical Support Center: Troubleshooting Side Reactions of 3-Fluoro-5-iodobenzotrifluoride in Suzuki Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-5-iodobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging building block. Due to its unique electronic properties, this compound is prone to several side reactions that can complicate synthesis and reduce yields.
This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you identify, understand, and mitigate these common issues. Our protocols are designed as self-validating systems to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What makes this compound particularly prone to side reactions in Suzuki couplings?
A1: The reactivity of this compound is dominated by the strong electron-withdrawing effects of both the trifluoromethyl (-CF3) and fluoro (-F) groups. This electronic deficiency has two major consequences:
-
Activation of the C-I Bond: The electron-poor nature of the aromatic ring makes the carbon-iodine bond highly susceptible to oxidative addition by the palladium(0) catalyst. This is the first and crucial step of the Suzuki catalytic cycle and generally proceeds rapidly.[1][2]
-
Increased Susceptibility to Nucleophilic Attack and Competing Pathways: The same electronic factors that accelerate oxidative addition also make the palladium-aryl intermediate vulnerable to competing, undesired reaction pathways. The most prominent of these is protodeiodination, where the iodine is replaced by a hydrogen atom.[3]
Q2: What are the most common side reactions observed, and what are their products?
A2: When using this compound, you should be vigilant for two primary side reactions:
-
Protodeiodination (Hydrodehalogenation): This is the most common and often most significant side reaction. It results in the formation of 1-fluoro-3-(trifluoromethyl)benzene , consuming your starting material and reducing the yield of the desired biaryl product. This occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation.[4][5]
-
Boronic Acid Homocoupling: This side reaction produces a symmetrical biaryl dimer derived from your boronic acid coupling partner (e.g., two molecules of phenylboronic acid coupling to form biphenyl). This process is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[6][7][8]
Q3: How can I definitively identify these side products in my reaction mixture?
A3: Standard analytical techniques are highly effective for identifying these byproducts:
-
Thin-Layer Chromatography (TLC): The protodeiodinated product, being less polar than the iodine-containing starting material, will typically have a higher Rf value. The homocoupled product's polarity will vary, but it will present as a distinct spot from your desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying volatile byproducts. You can confirm the presence of 1-fluoro-3-(trifluoromethyl)benzene by its characteristic mass-to-charge ratio (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are definitive. In the 1H NMR of the crude product, the appearance of a new proton signal in the aromatic region where the iodine atom was previously located is a clear indicator of protodeiodination. The homocoupled product will have its own distinct set of signals, often with tell-tale symmetry.
Section 2: Troubleshooting Guide
This section provides actionable solutions to specific problems encountered during the Suzuki coupling of this compound.
Problem: Significant formation of 1-Fluoro-3-(trifluoromethyl)benzene (Protodeiodination Byproduct) is Observed.
This is the most frequent issue. The formation of this byproduct arises from a competing catalytic cycle where a palladium-hydride (Pd-H) species is generated, leading to reductive elimination of the deiodinated arene.[5]
Causality & The Pd-H Mechanism
Palladium-hydride species can form from various sources, including bases, solvents (like alcohols), or even trace water.[5] Once formed, the Ar-Pd(II)-I intermediate can undergo ligand exchange to form an Ar-Pd(II)-H species, which then reductively eliminates faster than the desired transmetalation can occur.
Solution 1: Strategic Selection of Catalyst and Ligand
The choice of ligand is the most critical factor in suppressing protodeiodination. The goal is to use a ligand that promotes the desired reductive elimination step of the main Suzuki cycle, making it kinetically favored over the protodeiodination pathway. Bulky, electron-rich phosphine ligands are the industry standard for this purpose.[3][9]
Table 1: Recommended Ligands to Minimize Protodeiodination
| Ligand | Rationale / Key Features |
|---|---|
| SPhos | A bulky biaryl phosphine ligand known for promoting fast reductive elimination and stabilizing the catalyst. Often the first choice for challenging couplings.[3][10] |
| XPhos | Similar to SPhos, offers excellent activity and stability. The choice between SPhos and XPhos can be substrate-dependent and is worth screening.[3][10] |
| RuPhos | Another highly effective biaryl phosphine ligand that can be successful when others fail.[10] |
| tBuXPhos | Offers increased steric bulk compared to XPhos, which can further disfavor side reactions by hindering the approach of small hydride donors.[3] |
Solution 2: Optimization of the Base
The base plays a crucial role in activating the boronic acid for transmetalation, but an overly aggressive or poorly chosen base can promote the formation of Pd-H species.[11][12]
Table 2: Guide to Base Selection
| Base | Approx. pKa of Conj. Acid | Rationale / Comments |
|---|---|---|
| K₃PO₄ | 12.3 | Recommended Starting Point. A strong, non-nucleophilic base that is highly effective in many Suzuki couplings and generally offers a good balance of reactivity and low side-product formation.[9] |
| Cs₂CO₃ | 10.2 | A milder, albeit more expensive, base that is often very effective, particularly if the substrate is sensitive.[9] |
| K₂CO₃ | 10.3 | A common and cost-effective choice, but may be less effective for challenging couplings, potentially allowing more time for side reactions to occur.[13] |
| NaOt-Bu | ~19 | Use with Extreme Caution. While a very strong base, it can significantly increase the rate of protodeiodination and other side reactions with this substrate.[3] |
Solution 3: Solvent and Temperature Control
-
Solvents: Aprotic solvents are generally preferred. Toluene, dioxane, or 2-MeTHF, often with a small amount of water (e.g., 10:1 organic/water), are standard.[14] The water is necessary to help dissolve the inorganic base and facilitate the transmetalation step.
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable conversion rate (typically 80-100 °C). Higher temperatures can accelerate side reactions, including protodeiodination.[3][4]
Experimental Protocol 1: Ligand Screening to Minimize Protodeiodination
This protocol provides a framework for systematically testing different ligands to find the optimal conditions for your specific boronic acid partner.
-
Reaction Setup: In parallel, prepare four oven-dried reaction vials equipped with magnetic stir bars.
-
Add Solids: To each vial, add this compound (1.0 eq), your arylboronic acid (1.3 eq), and K₃PO₄ (2.5 eq).
-
Add Catalyst/Ligand:
-
Vial 1: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).
-
Vial 2: Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.5 mol%).
-
Vial 3: Add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3.5 mol%).
-
Vial 4 (Control): Add Pd(PPh₃)₄ (5 mol%).
-
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen gas three times.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, to achieve a 0.2 M concentration of the aryl iodide) to each vial via syringe.
-
Reaction Execution: Place the vials in a pre-heated aluminum block at 90 °C and stir vigorously.
-
Monitoring: After 2 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS. Compare the ratio of the desired product to the protodeiodinated byproduct (1-fluoro-3-(trifluoromethyl)benzene). Continue monitoring until the starting material is consumed in the most efficient reaction.
-
Analysis: The ligand that provides the highest product-to-byproduct ratio is the optimal choice for scale-up.
Problem: Significant Formation of Boronic Acid Homocoupling Product is Observed.
This side reaction is typically a sign that Pd(II) species are reacting directly with the boronic acid before the main catalytic cycle gets underway, or that oxygen is present in the reaction.[7][8]
Solution 1: Rigorous Exclusion of Oxygen
Oxygen can promote the oxidation of Pd(0) to Pd(II) and participate in the homocoupling mechanism.
-
Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by three "freeze-pump-thaw" cycles or by sparging with an inert gas (bubbling argon or nitrogen through the solvent) for at least 30 minutes.[8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[9]
Solution 2: Choice of Palladium Precatalyst
If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step.
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step and minimize the initial concentration of Pd(II).[10]
Solution 3: Use of Additives
In some cases, the addition of a mild reducing agent can help scavenge any Pd(II) species that may form, suppressing the homocoupling pathway. The addition of potassium formate has been shown to be effective in certain systems.[7]
Section 3: Visual Guides and Workflows
Diagram 1: Suzuki Cycle vs. Protodeiodination Pathway
Caption: The desired Suzuki cycle (blue/yellow/green) competes with the protodeiodination pathway (red).
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from 3-Fluoro-5-iodobenzotrifluoride
Welcome to the technical support center for purifying products derived from 3-Fluoro-5-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of derivatives from this versatile building block. The unique electronic properties imparted by the trifluoromethyl, fluoro, and iodo groups necessitate tailored purification strategies. This resource provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Foundational Work-up & General Purification
This section addresses the critical first steps after your reaction is deemed complete. A robust initial work-up is paramount for a successful final purification.
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is complete. What is the universal first step to remove the bulk of the catalyst and inorganic salts?
The most effective initial step is a filtration through a pad of Celite® (diatomaceous earth) followed by a liquid-liquid extraction. The rationale is twofold:
-
Catalyst Removal: Palladium catalysts, especially when they agglomerate, can form fine black precipitates that are difficult to separate otherwise. A Celite pad provides a porous, high-surface-area medium that effectively traps these insoluble palladium species.[1][2]
-
Inorganic Salt Removal: Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination use inorganic bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) that must be removed.[3][4][5] An aqueous wash during liquid-liquid extraction partitions these salts into the aqueous layer, away from your desired organic product.
Experimental Protocol: General Post-Coupling Work-up
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved and lowers the viscosity for efficient filtration.
-
Filtration: Prepare a short plug of Celite® in a Büchner or fritted glass funnel. Wet the pad with the chosen organic solvent. Filter the diluted reaction mixture through the pad, washing the reaction flask and the Celite® pad with additional fresh solvent to ensure complete transfer of the product.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: General post-reaction work-up workflow.
Part 2: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying products derived from this compound. However, the unique properties of these fluorinated molecules can present challenges.
FAQ 2: I'm trying to separate my biaryl product from a Suzuki coupling, but I can't resolve it from the unreacted this compound starting material. What should I do?
This is a common issue as both the starting material and many biaryl products are relatively non-polar. The key is to optimize the selectivity of your chromatography system.
Troubleshooting Steps:
-
Decrease Solvent Polarity: The starting material is significantly less polar than most coupled products. Use a very non-polar mobile phase to begin, such as a high hexane or heptane ratio in your hexane/ethyl acetate system (e.g., 98:2 or 95:5). This will maximize the separation (ΔRf) between the two spots on a TLC plate.
-
Consider a Different Solvent System: If a hexane/ethyl acetate system fails, switch to a solvent system with different selectivity. A toluene/acetone or dichloromethane/hexane gradient can alter the interactions with the silica stationary phase and may improve separation.
-
Ensure High Column Loading Capacity Isn't Exceeded: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.
FAQ 3: My amine product from a Buchwald-Hartwig amination is streaking badly on the silica gel TLC plate and column. How can I get clean separation?
Streaking of amines on silica gel is almost always due to the acidic nature of the silica surface.[7] The amine, being basic, interacts strongly and non-uniformly with the acidic silanol groups, leading to poor peak shape and separation.
Solutions:
-
Solvent Additive: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or pyridine in your mobile phase will neutralize the acidic sites on the silica gel, leading to sharp, well-defined bands.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds like amines.[7]
-
Pre-treated Silica: Commercially available amine-functionalized or deactivated silica gel can also be used to mitigate this issue.
Caption: Troubleshooting decision tree for column chromatography.
Part 3: Recrystallization Strategies for Solid Products
For solid derivatives, recrystallization is a powerful technique to achieve high purity.[8] The key is selecting the appropriate solvent system.
FAQ 4: How do I choose the best solvent for recrystallizing my solid 3-fluoro-5-arylbenzamide product?
The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.[8][9] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Preparation: Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes.
-
Testing (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, toluene, ethyl acetate, hexane) dropwise, until about 0.5 mL is added. Observe if the solid dissolves at room temperature. An ideal solvent will NOT dissolve the product well at this stage.
-
Testing (Hot): Gently heat the test tubes that showed poor room-temperature solubility in a sand or water bath. Add the hot solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature, then in an ice bath.
-
Observation: The best solvent is the one that completely dissolved the solid when hot and produced a large quantity of high-quality crystals upon cooling.
Table 1: Recrystallization Solvent Polarity Guide
| Solvent | Polarity | Common Use Case |
| Hexane/Heptane | Non-polar | For very non-polar products; often used as an anti-solvent with a polar one. |
| Toluene | Non-polar | Good for aromatic compounds; dissolves products at higher temps than hexane. |
| Dichloromethane | Polar | Often dissolves products too well; can be used in a solvent pair. |
| Ethyl Acetate | Polar | Good general-purpose solvent for moderately polar compounds. |
| Acetone | Polar | Strong solvent, may require an anti-solvent for good crystal recovery. |
| Ethanol/IPA | Polar | Excellent for compounds with H-bond donors/acceptors (e.g., amides, amines).[9] |
| Water | Very Polar | Used for highly polar solids or as an anti-solvent with alcohols/acetone. |
FAQ 5: My product is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice.[10] This often happens when the solution is too concentrated or cooled too quickly.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.[11]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
Part 4: Reaction-Specific Purification Challenges
FAQ 6: After my Suzuki-Miyaura coupling, I see persistent impurities that I suspect are boron-based. How do I remove them?
Boronic acid and its byproducts (boroxines, boronate esters) can be tricky to remove.
-
Acidic/Basic Wash: An effective method is to wash the organic layer during work-up with a dilute base (e.g., 1M NaOH) or acid (e.g., 1M HCl). This can help convert the boron species into more water-soluble salts that partition into the aqueous layer. The choice of acid or base depends on the stability of your product.
-
Oxidative Workup: In some cases, treating the crude mixture with an oxidizing agent like hydrogen peroxide under basic conditions can oxidize residual boronic species, facilitating their removal.
-
Specialized Chromatography: For very stubborn cases, using a more polar stationary phase like Florisil® or employing specific techniques like adding a diol to the eluent to complex with the boron species can be effective.
FAQ 7: How do I get rid of triphenylphosphine oxide (TPPO) after a Sonogashira or other reaction?
Triphenylphosphine oxide is a common and often frustratingly difficult byproduct to remove via standard silica gel chromatography as its polarity is often similar to that of the desired product.
-
Solvent Precipitation: TPPO has low solubility in non-polar solvents. After concentrating your crude product, try triturating (suspending and stirring) it in a solvent like diethyl ether or a hexane/ether mixture. The desired, less polar product may dissolve while the TPPO precipitates and can be filtered off.
-
Acidic Extraction: If your product is not acid-sensitive, dissolving the crude mixture in a solvent and washing with aqueous HCl can protonate the TPPO, making it more water-soluble.
-
Zinc Chloride Complexation: A classic method involves forming a complex with zinc chloride. Dissolve the crude material in dichloromethane, add a solution of ZnCl₂ in diethyl ether, and the TPPO-ZnCl₂ complex will often precipitate.
References
- 1. rsc.org [rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in Sonogashira reactions of 3-Fluoro-5-iodobenzotrifluoride
Topic: Troubleshooting Low Conversion Rates in Sonogashira Reactions of 3-Fluoro-5-iodobenzotrifluoride
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions, especially with challenging substrates, requires a blend of theoretical knowledge and practical insight. This guide is structured to provide you, our fellow researchers and drug development professionals, with a logical, in-depth approach to troubleshooting and optimizing the Sonogashira coupling of this compound.
The substrate is an electron-deficient aryl iodide. The presence of two powerful electron-withdrawing groups, trifluoromethyl (-CF₃) and fluoro (-F), significantly influences the electronic properties of the aromatic ring. This can present unique challenges that go beyond standard Sonogashira protocols. This guide will walk you through diagnosing problems from the ground up, explaining the chemical reasoning behind each troubleshooting step.
Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common issues that can lead to low conversion or complete reaction failure. Before delving into more complex parameter optimization, it is crucial to validate these fundamental aspects of your experimental setup.
Q1: My Sonogashira reaction with this compound is not working at all (or stalling at <10% conversion). What are the most critical initial checks?
A1: When a reaction fails to initiate, the issue almost always lies with the fundamental components or conditions. Before adjusting stoichiometry or screening new ligands, perform these critical checks:
-
Inert Atmosphere Integrity: The Sonogashira reaction is highly sensitive to oxygen. The active Pd(0) catalyst can be oxidized and deactivated, while the copper co-catalyst can promote the highly undesirable Glaser-Hay homocoupling of your alkyne starting material in the presence of oxygen.[1][2]
-
Action: Ensure your solvent is rigorously degassed (3-4 freeze-pump-thaw cycles are recommended) and the reaction is conducted under a positive pressure of a high-purity inert gas like argon or nitrogen.[3]
-
-
Catalyst and Co-catalyst Quality: Both the palladium catalyst and the copper(I) iodide co-catalyst are prone to degradation.
-
Palladium: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[1] This can be caused by impurities or exposure to oxygen. Use a fresh, reputable source of your palladium pre-catalyst.
-
Copper(I) Iodide: CuI is light-sensitive and can oxidize over time, often appearing yellowish or greenish-brown instead of white or light tan. This oxidation state is ineffective for the catalytic cycle.
-
Action: Use a fresh bottle of CuI or purify older batches if you suspect degradation.
-
-
Reagent and Solvent Purity:
-
Solvents: Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle.
-
Base: The amine base (e.g., triethylamine, diisopropylethylamine) is a critical reagent. It must be anhydrous and free of oxidation byproducts. Consider distilling the amine over a suitable drying agent before use.[1]
-
Starting Materials: Ensure the purity of your this compound and the terminal alkyne. Impurities can act as catalyst poisons.
-
Troubleshooting Workflow: A Deeper Dive
If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow will help you logically diagnose the problem.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
Q2: My fundamentals are solid, but the yield is still poor. How do I optimize the catalyst system for this electron-deficient substrate?
A2: This is a crucial question. The electronic nature of this compound makes the choice of catalyst and ligand particularly important. The C-I bond is polarized and activated towards oxidative addition, which is often the rate-determining step.[4] However, the electron-poor product can also be more prone to certain decomposition pathways.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ is a common starting point, it may not be the most robust choice. PdCl₂(PPh₃)₂ is often more stable and soluble.[4] For challenging substrates, consider using a more active pre-catalyst system, such as Pd₂(dba)₃ in combination with a specific ligand.
-
Ligand Selection is Key: Standard triphenylphosphine (PPh₃) may not be sufficient. The goal is to use a ligand that promotes fast oxidative addition and reductive elimination without leading to catalyst decomposition.
-
Electron-Rich, Bulky Phosphines: Ligands like XPhos, SPhos, or P(t-Bu)₃ are often highly effective for challenging cross-couplings.[4][5] Their steric bulk can promote the dissociation of the ligand to generate a more active catalytic species, and their electron-donating nature can facilitate the oxidative addition step.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, making them an excellent alternative to phosphines.[6]
-
Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Halides
| Pre-catalyst (mol%) | Ligand (mol%) | Key Advantage | Common Application |
| PdCl₂(PPh₃)₂ (1-5%) | - (PPh₃ is included) | Standard, readily available | General purpose, good starting point |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | High activity, good for C-Cl bonds | Challenging substrates, electron-deficient systems[4] |
| Pd(OAc)₂ (1-2%) | P(t-Bu)₃ (2-4%) | Very active, promotes fast reaction | Sterically hindered or deactivated substrates[5] |
| [Pd(IPr)Cl₂]₂ (1-2.5%) | - (NHC ligand included) | High stability and activity | Alternative to phosphine-based systems[6] |
Q3: I've tried a more active catalyst, but conversion remains low. Could my choice of base or solvent be the problem?
A3: Absolutely. The base and solvent system is not merely a medium but an active participant in the reaction, influencing solubility, catalyst stability, and reaction kinetics.
-
Base Selection:
-
Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices. They act as both a base to deprotonate the alkyne and often as a co-solvent.[7] However, their coordinating ability can sometimes inhibit the catalyst.
-
Inorganic Bases: For challenging substrates, switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be highly effective.[7][8] These are typically used in polar aprotic solvents like DMF, THF, or dioxane. Cesium carbonate, in particular, is known to enhance the rate of many cross-coupling reactions.
-
-
Solvent Selection:
-
The solvent must keep all components, including the starting materials and catalytic intermediates, in solution.
-
THF vs. DMF: While THF is common, it has been anecdotally reported to promote the formation of palladium black in some cases.[9] DMF is a more polar aprotic solvent that can be an excellent choice for less reactive substrates, though it requires higher temperatures for removal.[10]
-
Amine as Solvent: Using the amine base (e.g., Et₃N) as the primary solvent is a classic approach, but solubility of your aryl halide may be limited.
-
Q4: I'm seeing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A4: You are observing the Glaser-Hay homocoupling reaction, the most common and problematic side reaction in Sonogashira couplings.[2] It is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) species in the presence of oxygen.
Caption: Competing Sonogashira and Glaser-Hay coupling pathways.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the first and most important line of defense. As mentioned in Q1, ensure your setup is completely free of oxygen.[2]
-
Copper-Free Sonogashira: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[3][11] Copper-free protocols often require a slightly different set of conditions, typically a palladium catalyst with a specialized ligand and a strong base, but they completely prevent this side reaction.[4]
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol serves as a robust starting point.
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Evacuate and backfill the flask with high-purity argon or nitrogen (repeat 3 times).
-
Add this compound (1.0 equiv).
-
Via syringe, add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration) and anhydrous, degassed amine base (e.g., Et₃N, 2.5 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (start at room temperature, then gently heat to 40-60 °C if no reaction occurs) and monitor progress by TLC or GC-MS.[10]
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and quench with saturated aqueous ammonium chloride.
-
Proceed with standard aqueous workup and purification by flash column chromatography.
Protocol 2: Screening for Optimal Base and Solvent
-
Set up four identical reaction vials under an inert atmosphere, each containing this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
To each vial, add one of the following base/solvent combinations:
-
Vial A: Et₃N / THF (1:4 v/v)
-
Vial B: DIPEA / DMF (1:4 v/v)
-
Vial C: K₂CO₃ (3.0 equiv) / DMF
-
Vial D: Cs₂CO₃ (2.5 equiv) / Dioxane
-
-
Stir all reactions at 50 °C for 4 hours.
-
Quench a small aliquot from each reaction and analyze by GC-MS or LC-MS to compare conversion rates and identify the most promising system for further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Managing reaction temperature for selective coupling with 3-Fluoro-5-iodobenzotrifluoride
Technical Support Center: Selective Coupling with 3-Fluoro-5-iodobenzotrifluoride
Welcome to the technical support center for managing palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise thermal management is paramount for achieving high yields and selectivity, particularly with this electron-deficient and sterically hindered substrate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on diagnosing and resolving problems where temperature is a key variable.
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of this compound. How can I determine if the temperature is the root cause?
Answer: Low conversion is often a direct consequence of insufficient thermal energy to overcome the activation barriers of the catalytic cycle.[1][2] The key steps—oxidative addition, transmetalation, and reductive elimination—each have distinct energy requirements.[3] With an electron-deficient substrate like this compound, the oxidative addition to the Pd(0) center is generally facile. However, subsequent steps can be sluggish at suboptimal temperatures.
Causality Behind the Issue:
-
Insufficient Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, an initial reduction to the active Pd(0) species is required.[4][5] This reduction step is temperature-dependent and may not occur efficiently at room temperature.
-
Slow Reductive Elimination: The final step, reductive elimination, to form the C-C bond can have a significant activation energy barrier. Insufficient heat will slow this step, causing the catalyst to remain as a Pd(II) intermediate and stalling the turnover.
-
Poor Reagent Solubility: At lower temperatures, the boronic acid or base may not be fully soluble in common organic solvents like toluene or dioxane, leading to a heterogeneous mixture and poor reaction kinetics.[4]
Troubleshooting Workflow & Protocol: To systematically diagnose and resolve this issue, a temperature screening experiment is recommended.
Experimental Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), your boronic acid partner (1.2 eq), a suitable palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 2.5 eq) in a chosen solvent (e.g., Toluene/H₂O 4:1).[6]
-
Temperature Gradient: Set up the reactions to run at distinct temperatures. A typical screening range would be 60 °C, 80 °C, and 100 °C.[1] Use a temperature-controlled heating block or parallel reactor system for consistency.[7][8]
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the percent conversion.
-
Analysis:
-
If conversion increases significantly with temperature, the initial setting was too low. The optimal temperature is likely the one that gives the highest conversion before side product formation becomes significant.[1]
-
If conversion remains low even at 100-110 °C, the issue may lie with other parameters like the choice of ligand, base, or solvent, rather than temperature alone.[9][10]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction produces a high yield, but it's contaminated with significant amounts of 3-fluoro-1-(trifluoromethyl)benzene (hydrodeiodination byproduct). How can I use temperature to suppress this side reaction?
Answer: The formation of a hydrodeiodination (or dehalogenation) byproduct is a classic sign that the reaction conditions, particularly temperature, are favoring an undesired reaction pathway.[11] While higher temperatures increase the rate of most reactions, they can disproportionately accelerate side reactions, leading to poor selectivity.
Causality Behind the Issue: Kinetic vs. Thermodynamic Control This issue is best understood through the concept of kinetic versus thermodynamic control.[12][13][14]
-
Kinetic Pathway (Desired): The cross-coupling reaction is often the kinetically favored pathway. It may have a lower activation energy and proceed faster at moderate temperatures.
-
Thermodynamic Pathway (Undesired): Side reactions like hydrodeiodination or catalyst decomposition can become significant at higher temperatures.[9] If the reaction is allowed to run for too long at elevated temperatures, the system can equilibrate towards the most thermodynamically stable products, which may include undesired byproducts.
Essentially, excessive heat provides enough energy to enter undesired, higher-energy pathways or can cause decomposition of the catalyst or starting materials, leading to the formation of byproducts.[9][11]
Troubleshooting Strategy: The goal is to find the "sweet spot"—the minimum temperature required to achieve a reasonable reaction rate for the desired coupling while keeping the rate of byproduct formation negligible.[11]
-
Lower the Temperature: If you are running the reaction at 100-110 °C, reduce it to 80 °C. If already at 80 °C, try 60-70 °C. Lower temperatures favor the pathway with the lower activation energy, which is often the desired cross-coupling.[15]
-
Shorten Reaction Time: At a given temperature, monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating, even at a moderate temperature, can lead to product degradation or byproduct formation.
-
Re-evaluate Other Components: An overly strong base can also promote dehalogenation.[11] Temperature and base strength are often coupled variables. A slight reduction in temperature may allow you to use a necessary strong base without significant side reactions.
Conceptual Diagram: Kinetic vs. Thermodynamic Control
Caption: Temperature dictates kinetic vs. thermodynamic reaction control.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for different coupling reactions with this compound?
Answer: The optimal temperature is highly dependent on the specific coupling reaction, as the mechanisms and rate-determining steps differ. The table below provides empirically derived starting points for optimization.
| Coupling Reaction | Typical Temperature Range | Rationale & Key Considerations |
| Suzuki-Miyaura | 80 - 100 °C | Often requires moderate heat to facilitate transmetalation and reductive elimination. The use of aqueous bases necessitates temperatures high enough to ensure sufficient mixing and reaction rates.[1][10] |
| Buchwald-Hartwig Amination | 80 - 110 °C | C-N bond formation can be challenging and typically requires higher thermal energy. The choice of ligand and base significantly impacts the required temperature.[4][16][17] |
| Sonogashira Coupling | Room Temp. to 60 °C | Often proceeds under milder conditions, especially with the highly reactive aryl iodide.[18] Copper co-catalysis facilitates the key steps at lower temperatures. Copper-free variants may require slightly more heating.[19] |
| Heck Coupling | 80 - 120 °C | High temperatures are often needed to promote the migratory insertion and subsequent β-hydride elimination steps, although modern catalyst systems can sometimes lower this requirement.[20] |
Note: These are starting points. Always perform a temperature screen for a new substrate combination.
Q2: How do I ensure precise and accurate temperature control in my experiments?
Answer: Accurate temperature management is crucial for reproducibility. Relying on the hotplate dial setting is insufficient.
-
Best Practices for Control:
-
Internal Thermometer: Always measure the internal reaction temperature using a thermocouple or thermometer placed directly in the reaction mixture (or in a thermowell).[21] The temperature of the heating block or oil bath can be significantly different.
-
Uniform Heating: Use an oil bath or a heating mantle with vigorous stirring to ensure even heat distribution throughout the reaction vessel.[21]
-
Automated Systems: For sensitive optimizations, use a temperature controller connected to the heating source and the internal thermometer.[8][22] Jacketed reactors with circulating temperature control fluids offer the most precise control for larger-scale reactions.[7]
-
Data Logging: Continuously monitor and log the temperature to detect any unexpected exotherms or deviations from the setpoint.[7][21]
-
Q3: Can I just increase the temperature to compensate for a less active catalyst or a challenging substrate?
Answer: While tempting, this approach has significant drawbacks. Increasing temperature is a blunt instrument that accelerates all reaction pathways, not just the desired one.[9]
-
The Trade-Off: You may increase your conversion rate, but it will likely come at the cost of selectivity. Side reactions like dehalogenation, homocoupling, and ligand/catalyst decomposition become much more prevalent at higher temperatures.[9][11]
-
Catalyst Stability: Palladium catalysts, particularly when coordinated to phosphine ligands, have limited thermal stability. Excessive heat can lead to the formation of inactive palladium black, effectively killing the reaction.[9]
-
Better Approach: A more effective strategy is to optimize the catalytic system first. Screen different ligands (e.g., bulky, electron-rich biarylphosphines like XPhos or SPhos for challenging couplings) and bases before resorting to extreme temperatures.[11] Temperature optimization should be the final refinement, not the primary solution for a poorly performing system.
Q4: My reaction is exothermic. How does this impact my temperature control strategy?
Answer: Exothermic reactions require proactive, not reactive, temperature control. An uncontrolled exotherm can lead to a runaway reaction, posing a significant safety hazard and ruining the synthesis.[21]
-
Controlled Addition: For potentially highly exothermic reactions (especially at scale), add one of the reagents (e.g., the organometallic partner in a Suzuki coupling) slowly via a syringe pump or an addition funnel. This allows the cooling system to dissipate the heat as it is generated.[21]
-
Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryocooler) is adequate to handle the total heat output of the reaction. For exothermic reactions that still require an elevated temperature to proceed, a jacketed reactor with a circulating fluid provides both heating and cooling capabilities to maintain the setpoint.[7]
-
Dilution: Running the reaction at a lower concentration can help manage the heat output by increasing the thermal mass of the solvent.[21]
-
Continuous Monitoring: Always monitor the internal temperature closely during the addition of reagents. A rapid, unexpected rise in temperature is a clear sign of a developing exotherm that requires immediate intervention (e.g., stopping the addition, applying more cooling).[21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. lneya-online.com [lneya-online.com]
- 8. How to control the temperature in chemical equipment? - Blog - Milling Metal [millingmetal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. rsc.org [rsc.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 21. labproinc.com [labproinc.com]
- 22. zeroinstrument.com [zeroinstrument.com]
Technical Support Center: Scale-Up of Reactions Involving 3-Fluoro-5-iodobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 3-Fluoro-5-iodobenzotrifluoride. The unique electronic properties conferred by the fluoro and trifluoromethyl groups make this a valuable building block, but also present specific challenges during process development. This document is structured to provide practical, experience-driven insights to navigate these challenges effectively.
Section 1: Foundational Concepts & General Handling
The reactivity of this compound is dominated by the carbon-iodine bond, which is the primary site for transformations like cross-coupling and metallation. The electron-withdrawing nature of the fluorine and trifluoromethyl (-CF3) groups significantly influences the molecule's properties. The -CF3 group, in particular, enhances metabolic stability and lipophilicity in derivative compounds, making it a highly desirable moiety in pharmaceutical design[1][2][3].
Q1: What are the primary safety and handling considerations for this compound, especially at a larger scale?
A1: On a laboratory scale, this compound is classified as an irritant[4]. When moving to kilogram scale, these hazards must be managed with robust engineering controls.
-
Containment: Use of a closed-system reactor is highly recommended to minimize exposure. All transfers of the material, whether solid or liquid[4], should be performed in a well-ventilated area, preferably within a fume hood or using a powder transfer system.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) should be augmented with chemical-resistant gloves and respiratory protection, especially during charging operations where dust or vapor generation is possible.
-
Thermal Stability: While specific thermal decomposition data is not widely published, the presence of the aromatic C-F and C-CF3 bonds suggests good general stability[5]. However, it is crucial to perform differential scanning calorimetry (DSC) analysis on your specific reaction mixture to identify any potentially hazardous exotherms before attempting a large-scale reaction. Uncontrolled exotherms in large reactors can lead to dangerous pressure buildup and runaway reactions.
-
Storage: The material should be stored in a cool, dry, dark place, typically at 2-8°C, and sealed to prevent degradation[4].
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This substituted aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. However, issues that are minor on a 100 mg scale can become process-limiting at the 1 kg scale.
Q2: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) is sluggish or stalls completely upon scale-up, despite working perfectly on the bench. What are the first parameters to investigate?
A2: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Mixing Efficiency: Inadequate mixing is a primary culprit. On a small scale, magnetic stirring is sufficient. In a large reactor, mechanical stirring with a properly designed impeller is necessary. If the catalyst, base, or other reagents are not efficiently suspended or dissolved, localized concentration gradients form, leading to poor reaction rates and increased side products. The formation of insoluble inorganic salts as the reaction progresses can also hinder mixing, a common issue in Suzuki couplings[6].
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio than a round-bottom flask. This means they cannot be heated or cooled as efficiently. A reaction that requires heating to 80°C might take significantly longer to reach temperature at scale, leading to a perceived "sluggish" start. More critically, exothermic events (like the oxidative addition or transmetalation steps) can cause the internal temperature to spike far beyond the setpoint, leading to catalyst decomposition and side product formation. Always monitor both the jacket temperature and the internal batch temperature.
-
Catalyst Deactivation: The longer reaction times and potential for temperature spikes at scale increase the risk of catalyst decomposition (e.g., palladium black formation). Ensure your inert atmosphere is robust; oxygen is a known poison for the active Pd(0) species.
Troubleshooting Workflow for Stalled Cross-Coupling Reactions
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Q3: I'm observing significant formation of a homocoupled biaryl byproduct (5,5'-Difluoro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl). How can this be minimized?
A3: Homocoupling is a common side reaction in many cross-coupling processes, particularly Suzuki reactions[6][7]. It can arise from two main pathways: reaction of two molecules of the aryl iodide or two molecules of the organoboron partner. Since this compound is electron-deficient, it is quite reactive towards oxidative addition.
-
Control Reagent Stoichiometry and Addition: Do not add the palladium catalyst until the reaction mixture is at the target temperature. Adding the catalyst to a cold mixture that contains only the aryl iodide can promote homocoupling as it heats up. Consider adding the boronic acid or its ester as a solution over a period of time rather than all at once.
-
Choice of Ligand and Catalyst Precursor: Highly active catalysts can sometimes promote side reactions. It may be counterintuitive, but sometimes a slightly less active, more selective catalyst system can provide a cleaner profile.
-
Oxygen Control: The presence of oxygen can influence the rates of various steps in the catalytic cycle and, in some systems, promote homocoupling. Ensure your reaction is performed under a strict inert atmosphere.
Subsection 2.1: Suzuki-Miyaura Coupling
Q4: What are the key considerations for choosing a base and solvent system for a Suzuki coupling with this substrate at scale?
A4: The choice of base and solvent is critical for success and must be considered together, as they influence solubility, reaction rate, and impurity profiles[8][9].
-
Base Selection: Aqueous inorganic bases (like K₂CO₃, Cs₂CO₃, or K₃PO₄) are most common for large-scale Suzuki reactions due to their low cost, high functional group tolerance, and safety. Strong organic bases like sodium tert-butoxide are highly effective but can be incompatible with sensitive functional groups and present handling challenges at scale[10]. For this compound, a moderately strong base like K₃PO₄ is often a good starting point.
-
Solvent System: A two-phase system (e.g., Toluene/Water or 2-MeTHF/Water) is often preferred at scale. This allows the inorganic base and salts to remain in the aqueous phase, simplifying workup. Polar aprotic solvents like DMF and NMP are excellent for solubilizing reagents but can be difficult to remove and have associated toxicity concerns[9][11].
| Parameter | Recommendation for Scale-Up | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Cost-effective and readily available. Pre-formed catalysts with bulky phosphine ligands can also be used for challenging couplings. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective for coupling electron-deficient aryl halides. |
| Catalyst Loading | 0.1 - 1.0 mol% | While ppm-level catalysis is achievable, a slightly higher loading provides robustness during initial scale-up[6]. Aim to reduce this during optimization. |
| Solvent | Toluene/Water, 2-MeTHF/Water, Dioxane | A biphasic system aids in workup and product isolation. Dioxane is an excellent solvent but requires careful peroxide management[12]. |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄ is often a good balance of reactivity and handling. Use 2-3 equivalents relative to the aryl iodide. |
| Temperature | 60 - 100 °C | Dependent on substrate and catalyst activity. Monitor internal temperature closely to control exotherms. |
Q5: My final product is contaminated with residual palladium. What are effective, scalable methods for palladium scavenging?
A5: Reducing palladium levels to meet regulatory requirements (<10 ppm for APIs) is a critical post-reaction step.
-
Aqueous Washes: Acidic (e.g., dil. HCl) or basic (e.g., NH₄OH) washes can remove some palladium salts. Adding a chelating agent like EDTA can improve efficiency.
-
Thiol-based Scavengers: Reagents like N-acetylcysteine or functionalized silica gels/resins with thiol groups are highly effective. They form strong bonds with palladium, which can then be removed by filtration or extraction.
-
Activated Carbon: Treatment with activated carbon is a cost-effective but sometimes less selective method. It may require elevated temperatures and can lead to product loss through adsorption.
-
Extraction: A post-reaction treatment with an aqueous solution of a scavenger like sodium bisulfite at elevated temperatures has been shown to be effective[6].
| Scavenging Method | Pros | Cons | Scalability |
| Activated Carbon | Inexpensive, readily available | Can cause product loss, may require large volumes | Excellent |
| Thiol Resins/Silica | High efficiency, high selectivity | Higher cost, requires solid handling/filtration | Good |
| N-Acetylcysteine | Effective, water-soluble | May require multiple extractions | Good |
| Aqueous NaHSO₃ | Cost-effective, simple procedure | May require elevated temperatures[6] | Excellent |
Subsection 2.2: Buchwald-Hartwig Amination
Q6: I'm scaling up a Buchwald-Hartwig amination. How do I select the optimal catalyst/ligand system and base for my amine?
A6: The Buchwald-Hartwig amination is exceptionally powerful but highly dependent on the right combination of ligand and base, tailored to the specific amine nucleophile[12][13]. The development of increasingly active and sterically hindered ligands has broadened the reaction's scope significantly[14].
-
For Primary Alkylamines & Anilines: Ligands like BrettPhos are often highly effective.
-
For Secondary Amines: RuPhos is a common choice, often providing excellent results[14].
-
For Functionalized Amines (e.g., with alcohols, amides): Using a base like LHMDS or a weaker carbonate (Cs₂CO₃, K₂CO₃) is crucial to avoid side reactions with the functional groups. Strong alkoxide bases like NaOt-Bu are generally incompatible with protic functionality[10].
Decision Workflow for Buchwald-Hartwig Component Selection
Caption: Decision workflow for ligand and base selection in Buchwald-Hartwig amination.
Section 3: Grignard and Organometallic Reactions
Q7: Can I form a Grignard reagent directly from this compound? What are the challenges and alternatives?
A7: Direct formation of a Grignard reagent by reacting this compound with magnesium metal is expected to be very challenging and is generally not recommended at scale. The electron-withdrawing groups (-F, -CF3) deactivate the aromatic ring towards oxidative addition with magnesium.
Alternative Strategy: Halogen-Metal Exchange A more reliable method is to use a halogen-metal exchange protocol.
-
Reactant: Start with a simple Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), which is commercially available and highly effective.
-
Conditions: The reaction is typically performed at low temperatures (-20 °C to 0 °C) in an ethereal solvent like THF.
-
Mechanism: The i-PrMgCl will rapidly and selectively exchange with the more electropositive iodine atom, forming the desired 3-Fluoro-5-(trifluoromethyl)phenylmagnesium chloride in situ. This can then be used immediately in a subsequent reaction with an electrophile. This method avoids the initiation and reproducibility issues of direct magnesium insertion.
This approach was successfully used to construct a wide range of substituted naphthyridinone derivatives on a large scale by adding Grignard reagents to a functionalized pyridine core[15].
Section 4: Purification and Impurity Control
Q8: What is a general, scalable strategy for the purification of neutral, organic-soluble products derived from this compound?
A8: Assuming the product is a neutral, solid compound, a combination of extraction and recrystallization is the most robust and scalable purification strategy. Column chromatography should be avoided at the kilogram scale if possible.
-
Aqueous Workup: After the reaction is complete, quench appropriately and dilute with a water-immiscible organic solvent (e.g., Toluene, 2-MeTHF, Ethyl Acetate). Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove basic components like residual amines.
-
A dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities[16].
-
Brine (saturated NaCl solution) to break emulsions and remove bulk water.
-
-
Solvent Swap & Crystallization: Concentrate the organic layer. It is often beneficial to perform a solvent swap to a suitable crystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile). A good crystallization solvent is one in which your product has high solubility at high temperatures and low solubility at low temperatures[16].
-
Isolation: Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid crashing by adding an anti-solvent or cooling too quickly can trap impurities. Isolate the solid by filtration, wash with a small amount of cold crystallization solvent, and dry under vacuum.
References
- 1. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 2. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1027513-14-9 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in 3-Fluoro-5-iodobenzotrifluoride Reactions
Welcome to the technical support center for reactions involving 3-Fluoro-5-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction outcomes.
Introduction: The Critical Role of the Solvent
The choice of solvent in any chemical transformation is far from trivial; it is a critical parameter that can dictate the reaction's rate, selectivity, and even the stability of the catalyst.[1][2][3] For a substrate like this compound, which possesses multiple reactive sites and electron-withdrawing groups, the solvent's influence is particularly pronounced. This guide will explore the causality behind solvent choices in common cross-coupling and nucleophilic substitution reactions, providing you with the expertise to troubleshoot and refine your experimental designs.
A solvent must effectively dissolve a variety of components, including lipophilic substrates, organometallic reagents, inorganic catalysts, and salt byproducts.[1][4] Its properties, such as polarity, polarizability, and hydrogen-bonding capability, can stabilize intermediates, influence catalyst activity, and in some cases, even participate in the reaction mechanism.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving low yields and multiple byproducts?
A1: This is a common issue often rooted in suboptimal solvent selection. The Suzuki-Miyaura reaction involves a delicate balance of solubilities and intermediate stabilities.
Possible Cause: Poor solubility of the boronic acid or the base in a non-polar solvent, or catalyst deactivation in a highly polar coordinating solvent.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: While non-polar aprotic solvents like toluene or 1,4-dioxane are common, they may not be optimal for all substrates.[1] Consider a biphasic system (e.g., Toluene/Water) or a more polar aprotic solvent like THF.[5] The presence of water can be beneficial for the solubility of the inorganic base and can facilitate the transmetalation step.[6]
-
Consider Solvent Coordination: Highly coordinating polar aprotic solvents like DMF or acetonitrile can sometimes stabilize the palladium catalyst too strongly or even act as ligands, potentially inhibiting catalytic activity.[1][7] However, in some cases, polar solvents can enhance the rate of oxidative addition, a key step in the catalytic cycle.[8]
-
Screen a Range of Solvents: A systematic screening of solvents with varying polarities and coordinating abilities is recommended.
| Solvent System | Polarity | Typical Observations |
| Toluene | Non-polar | Good for many standard couplings, but may suffer from solubility issues with polar reagents. |
| THF | Polar Aprotic | Often a good starting point, balances polarity and coordinating ability.[6] |
| 1,4-Dioxane | Polar Aprotic | Similar to THF but with a higher boiling point, allowing for higher reaction temperatures.[1] |
| Toluene/Water (or THF/Water) | Biphasic | Excellent for improving the solubility of inorganic bases (e.g., K2CO3, K3PO4).[5][6] |
| DMF or Acetonitrile | Polar Aprotic | Can accelerate reactions but may also lead to side reactions or catalyst inhibition.[9] |
Q2: I am observing significant dehalogenation (loss of iodine) in my Sonogashira coupling. How can the solvent choice mitigate this?
A2: Dehalogenation is a known side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides. The solvent plays a crucial role in modulating the relative rates of the desired cross-coupling and undesired side reactions.
Expert Insight: Non-polar solvents often favor the desired cross-coupling pathway in Sonogashira reactions.[4]
Recommended Solvents:
-
Toluene: Often the solvent of choice for Sonogashira couplings, as it is non-polar and has a sufficiently high boiling point.
-
THF/Amine Mixtures: Using an amine like triethylamine or diisopropylamine not only as the base but also as a co-solvent can be effective.[1] The amine can help to stabilize the copper acetylide intermediate.
Solvents to Use with Caution:
-
Highly Polar Aprotic Solvents (e.g., DMF, DMSO): While they can increase reaction rates, they may also promote protodehalogenation, especially in the presence of trace amounts of water or other protic sources.
Q3: For a Buchwald-Hartwig amination, what is the best solvent to use with this compound?
A3: The choice of solvent in Buchwald-Hartwig amination is highly dependent on the nature of the amine and the base used.[10][11]
General Guidance:
-
Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and THF are the most commonly employed and successful solvents for this reaction.[12] They provide a good balance of solubility for the aryl halide, amine, and the catalytic complex.
-
Ethereal Solvents: Solvents like THF and 1,4-dioxane are often preferred due to their ability to solvate the cationic intermediates in the catalytic cycle.[13]
-
t-Butanol: In some cases, particularly with certain ligands and bases like sodium tert-butoxide, t-butanol can be an effective solvent.
Workflow for Solvent Selection in Buchwald-Hartwig Amination:
Caption: Decision workflow for solvent selection in Buchwald-Hartwig amination.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom of this compound? What is the ideal solvent?
A4: Yes, the fluorine atom is activated towards SNAr by the electron-withdrawing trifluoromethyl and iodo groups. The solvent choice is critical for the success of SNAr reactions.
Mechanism Insight: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents are ideal as they can stabilize this charged intermediate without solvating the nucleophile, thus maintaining its reactivity.[14][15][16]
Recommended Solvents:
-
DMF (N,N-Dimethylformamide): An excellent choice for many SNAr reactions due to its high polarity and aprotic nature.[17]
-
DMSO (Dimethyl Sulfoxide): Another highly polar aprotic solvent that effectively stabilizes the Meisenheimer complex.
-
Acetonitrile (MeCN): A less polar option compared to DMF and DMSO, but can still be effective.
Protic solvents (e.g., alcohols, water) should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding. [18][19][20]
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Recommended Action |
| Low or No Conversion | - Poor solubility of starting materials or reagents.[21] - Catalyst inhibition by a coordinating solvent.[1][6] | - Switch to a solvent with higher polarity or consider a biphasic system. - Try a less coordinating solvent (e.g., toluene instead of DMF). |
| Formation of Homocoupling Byproducts | - Solvent not effectively promoting the desired cross-coupling pathway. | - For Sonogashira, ensure the use of a non-polar solvent like toluene.[4] - For Suzuki, optimize the water content in a biphasic system. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high for the chosen solvent (approaching its boiling point). - Solvent impurities catalyzing degradation.[6][22] | - Select a solvent with a higher boiling point to allow for a wider temperature range. - Use high-purity, dry solvents.[21] |
| Inconsistent Results | - Variable water content in the solvent. - Solvent not properly degassed, leading to catalyst oxidation. | - Use anhydrous solvents and handle under an inert atmosphere. - Thoroughly degas the solvent before use (e.g., by sparging with argon or freeze-pump-thaw cycles). |
| Product Isolation Issues | - Product is highly soluble in the reaction solvent, leading to losses during workup.[23] | - Consider a solvent from which the product will precipitate upon cooling. - Perform a solvent swap to a less polar solvent after the reaction is complete to facilitate precipitation or extraction. |
Experimental Protocols
General Protocol for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating different solvents for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Caption: Workflow for a parallel solvent screen in a Suzuki-Miyaura reaction.
Solvent Property Reference Table
A quick reference guide to the properties of commonly used solvents in cross-coupling reactions.[24][25][26][27]
| Solvent | Abbreviation | Dielectric Constant (ε)[28] | Type | Boiling Point (°C) |
| Toluene | - | 2.4 | Non-polar Aprotic | 111 |
| Tetrahydrofuran | THF | 7.6 | Polar Aprotic | 66 |
| 1,4-Dioxane | - | 2.2 | Polar Aprotic | 101 |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | 153 |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | 189 |
| Water | H₂O | 80.1 | Polar Protic | 100 |
Conclusion
The judicious selection of a solvent is paramount for the successful execution of reactions involving this compound. By understanding the interplay between solvent properties and reaction mechanisms, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation of expertise and practical advice to navigate the challenges of solvent effects, ultimately leading to more efficient and reproducible chemical synthesis.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. books.lucp.net [books.lucp.net]
- 5. benchchem.com [benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
- 17. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 18. Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions [tengerchemical.com]
- 19. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 20. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. benchchem.com [benchchem.com]
- 23. How To [chem.rochester.edu]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. scribd.com [scribd.com]
- 26. Dielectric Constant [macro.lsu.edu]
- 27. Solvent Physical Properties [people.chem.umass.edu]
- 28. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluoro-5-iodobenzotrifluoride and 3-iodobenzotrifluoride in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorinated motifs is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Aryl iodides bearing these functionalities, such as 3-Fluoro-5-iodobenzotrifluoride and 3-iodobenzotrifluoride, are consequently invaluable building blocks. This guide provides a comparative analysis of the reactivity of these two key intermediates in prevalent palladium-catalyzed cross-coupling reactions, offering insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
The Decisive Role of Electronic Effects on Reactivity
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This step is often rate-determining and is highly sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition by rendering the carbon atom of the C-I bond more electrophilic and susceptible to attack by the electron-rich palladium(0) center.
Both 3-iodobenzotrifluoride and this compound feature the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The fluorine atom in this compound, positioned meta to the iodine, also exerts a significant, primarily inductive, electron-withdrawing effect. To quantify and compare these electronic influences, we can consider the Hammett substituent constants (σ). The trifluoromethyl group has a large positive σ_meta value, indicating its strong electron-withdrawing nature through induction. Similarly, fluorine has a positive σ_meta value, contributing to the overall electron deficiency of the aromatic ring.
The cumulative electron-withdrawing effect of both the -CF₃ and the meta-fluorine in this compound is expected to render its aromatic ring more electron-deficient than that of 3-iodobenzotrifluoride. This heightened electrophilicity at the carbon bearing the iodine atom should, in principle, lead to a faster rate of oxidative addition and, consequently, higher overall reactivity in many palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, we can infer the relative reactivity from published examples of common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the electron-deficient nature of both substrates, they are expected to be excellent partners in Suzuki-Miyaura reactions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 3-iodobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95% | General Knowledge |
| This compound | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | High (anticipated) | Inferred from protocols for similar substrates[2] |
The increased electron deficiency of this compound suggests that it may undergo Suzuki-Miyaura coupling under milder conditions or with lower catalyst loadings compared to 3-iodobenzotrifluoride.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3] The efficiency of this reaction is also influenced by the electronic properties of the aryl halide.
| Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |
| 3-iodobenzotrifluoride | Various amines | Pd₂(dba)₃ / Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Good to Excellent | General Knowledge[4] |
| This compound | Various amines | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Toluene | Good to Excellent (anticipated) | Inferred from protocols for similar substrates[5] |
The electron-poor nature of both substrates makes them excellent candidates for Buchwald-Hartwig amination. The additional fluorine atom in this compound may lead to faster reaction rates, potentially allowing for lower reaction temperatures.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[6] 3-Iodobenzotrifluoride is known to participate readily in this reaction.[7]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
| 3-iodobenzotrifluoride | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High | [7] |
| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | High (anticipated) | Inferred from protocols for similar substrates[8] |
Given the successful application of 3-iodobenzotrifluoride in Sonogashira couplings, it is highly probable that the more electron-deficient this compound will also be a highly effective substrate, potentially requiring shorter reaction times.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[9] The reactivity in the Heck reaction is also dependent on the rate of oxidative addition.
| Substrate | Alkene | Catalyst System | Base | Solvent | Yield | Reference |
| 3-iodobenzotrifluoride | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good | General Knowledge[10] |
| This compound | Alkene | Pd(OAc)₂ / Ligand | Base | DMF | Good (anticipated) | Inferred from protocols for similar substrates[2] |
The enhanced electrophilicity of the C-I bond in this compound should facilitate the initial oxidative addition step of the Heck reaction, suggesting it will be a highly reactive substrate.
Mechanistic Rationale and Experimental Design
The underlying principle for the anticipated higher reactivity of this compound is the cumulative inductive electron-withdrawing effect of the trifluoromethyl and fluorine groups. This makes the carbon atom attached to the iodine more electropositive, lowering the activation energy for the oxidative addition of the palladium(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. 3-Iodobenzotrifluoride CAS#: 401-81-0 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating 3-Fluoro-5-iodobenzotrifluoride Coupling Products by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated benzotrifluorides are pivotal building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] 3-Fluoro-5-iodobenzotrifluoride is a particularly versatile reagent, offering three distinct points for chemical modification: the iodine atom for cross-coupling reactions, the trifluoromethyl group, and the aromatic ring itself. However, the very features that make this compound so valuable also present unique challenges in structural elucidation. This guide provides an in-depth, experimentally grounded framework for the unambiguous validation of coupling products derived from this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
At the heart of this analysis lies the power of multinuclear NMR, specifically ¹H, ¹³C, and the highly informative ¹⁹F nucleus. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a sensitive probe for structural analysis.[2][3] Its large chemical shift dispersion provides exceptional resolution, often allowing for the clear distinction of magnetically non-equivalent fluorine atoms.[1][2][3]
The Challenge: Regioselectivity and Structural Ambiguity
Cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations are routinely employed to functionalize the C-I bond of this compound.[4][5][6] While these reactions are generally reliable, the potential for side reactions or unexpected regioselectivity necessitates rigorous structural confirmation. For instance, in a Suzuki coupling, the primary product is expected to be the corresponding biaryl compound. However, side products arising from protodeiodination or homocoupling of the boronic acid can complicate the reaction mixture.
This guide will compare and contrast the expected NMR spectral data for the starting material and representative coupling products, providing a clear roadmap for structural validation.
Experimental Protocols: A Self-Validating System
General Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For quantitative analysis, ensure the relaxation delay (d1) is set to at least five times the longest T1 relaxation time of the nuclei of interest.[3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or chemical shifts can be referenced to a known internal standard like trifluorotoluene.[7]
NMR Data Acquisition Parameters
-
¹H NMR: A standard proton experiment is typically sufficient. A spectral width of 12-16 ppm is generally adequate.
-
¹³C NMR: A proton-decoupled carbon experiment (e.g., zgpg30) is standard. A wider spectral width (e.g., 0-220 ppm) is necessary. For quaternary carbons, a longer relaxation delay or the use of polarization transfer experiments like DEPT can be beneficial.
-
¹⁹F NMR: A standard fluorine experiment, often proton-decoupled, is used. The wide chemical shift range of fluorine nuclei requires a large spectral width.[2][3]
Comparative NMR Analysis: From Starting Material to Coupled Products
Starting Material: this compound
A thorough understanding of the starting material's NMR spectrum is the foundation for identifying the changes that occur upon coupling.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H | Aromatic region (approx. 7.5-8.0) | Three distinct signals, each appearing as a multiplet due to H-H and H-F couplings. |
| ¹³C | Aromatic region (approx. 90-140) | Signals will show C-F and potentially C-I couplings. The carbon bearing the iodine will be significantly shielded.[8] |
| ¹⁹F (CF₃) | Approx. -63 | Singlet (or very fine multiplet due to long-range H-F coupling). |
| ¹⁹F (Ar-F) | Approx. -105 to -115 | Multiplet due to coupling with aromatic protons and the CF₃ group. |
Key Diagnostic Features: The presence of the C-I bond significantly influences the chemical shift of the directly attached carbon, typically shifting it upfield to around 90-95 ppm.
Alternative 1: Suzuki Coupling Product (e.g., 3-Fluoro-5-phenylbenzotrifluoride)
The successful formation of the biaryl product will result in predictable changes in the NMR spectra.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H | Aromatic region (approx. 7.2-7.8) | More complex aromatic region with signals from both phenyl rings. |
| ¹³C | Aromatic region (approx. 120-145) | Disappearance of the upfield C-I signal and appearance of new quaternary carbon signals for the biaryl linkage. |
| ¹⁹F (CF₃) | Approx. -63 | Singlet. |
| ¹⁹F (Ar-F) | Approx. -110 to -120 | Multiplet. |
Key Validation Point: The most definitive evidence for successful coupling is the disappearance of the carbon signal associated with the C-I bond and the appearance of new aromatic signals corresponding to the coupled phenyl group.
Alternative 2: Sonogashira Coupling Product (e.g., 3-Fluoro-5-(phenylethynyl)benzotrifluoride)
The introduction of an alkyne moiety leads to characteristic chemical shifts for the sp-hybridized carbons.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H | Aromatic region (approx. 7.3-7.7) | Signals from both aromatic rings. |
| ¹³C | Alkyne (approx. 85-95), Aromatic (approx. 120-135) | Appearance of two new signals in the alkyne region of the ¹³C NMR spectrum. |
| ¹⁹F (CF₃) | Approx. -63 | Singlet. |
| ¹⁹F (Ar-F) | Approx. -110 to -120 | Multiplet. |
Key Validation Point: The presence of two distinct signals in the 85-95 ppm range of the ¹³C NMR spectrum is a hallmark of a successful Sonogashira coupling.[5][9]
Alternative 3: Buchwald-Hartwig Amination Product (e.g., N-phenyl-3-fluoro-5-(trifluoromethyl)aniline)
The formation of a C-N bond will significantly alter the electronic environment of the aromatic ring.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H | Aromatic region (approx. 6.8-7.5), N-H signal (variable) | Aromatic signals will shift upfield due to the electron-donating nature of the amino group. A broad N-H signal may be observed. |
| ¹³C | Aromatic region (approx. 115-150) | The carbon directly attached to the nitrogen will be significantly deshielded. |
| ¹⁹F (CF₃) | Approx. -63 | Singlet. |
| ¹⁹F (Ar-F) | Approx. -115 to -125 | Multiplet. |
Key Validation Point: A noticeable upfield shift of the aromatic proton signals on the benzotrifluoride ring is a strong indicator of successful amination.
Advanced NMR Techniques for Unambiguous Assignment
For complex spectra or in cases of unexpected products, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to assign protons on the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can reveal through-space interactions between ¹H and ¹⁹F nuclei, providing valuable conformational information.[10]
Visualizing the Logic: Reaction and NMR Validation Workflow
Caption: Workflow for reaction and NMR validation.
The Causality Behind Experimental Choices: Why Multinuclear NMR is Essential
Relying solely on ¹H NMR can be misleading. The complexity of aromatic signals and the potential for overlapping multiplets can obscure the true structure. ¹³C NMR provides direct information about the carbon skeleton, and the disappearance of the C-I signal is a powerful diagnostic tool. However, it is the inclusion of ¹⁹F NMR that provides the most definitive data. The trifluoromethyl group serves as a clean singlet reporter, while the chemical shift and coupling pattern of the aromatic fluorine are highly sensitive to changes in the substitution pattern of the ring. Any deviation from the expected ¹⁹F NMR spectrum is a red flag that warrants further investigation.
For instance, through-space H-F or F-F coupling can provide crucial information about the conformation of the molecule, which can be particularly important in drug development where molecular shape dictates biological activity.[10][11][12][13]
Conclusion: A Robust Framework for Structural Integrity
The structural validation of coupling products of this compound is a critical step in ensuring the integrity of research and development in chemistry. By systematically applying a suite of 1D and 2D NMR techniques, and by carefully comparing the acquired data with expected spectral patterns, researchers can confidently and unambiguously determine the structure of their target molecules. This guide provides not just a set of protocols, but a logical framework for thinking about structural validation in the context of modern synthetic chemistry.
References
- 1. azom.com [azom.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. colorado.edu [colorado.edu]
- 8. 4-Iodobenzotrifluoride(455-13-0) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing "Through-Space" from "Through-Bonds" Contribution in Indirect Nuclear Spin-Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Fluoro-5-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The trifluoromethyl group, in particular, is a prevalent motif in numerous pharmaceuticals. 3-Fluoro-5-iodobenzotrifluoride is a valuable building block that combines the electronic effects of both a fluorine atom and a trifluoromethyl group, presenting unique challenges and opportunities in synthetic chemistry. Its functionalization, primarily through palladium-catalyzed cross-coupling reactions, allows for the construction of a diverse array of complex molecular architectures.
This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of this compound. We will delve into the nuances of catalyst and ligand selection for several key transformations, supported by experimental data and mechanistic insights, to empower researchers in designing efficient and robust synthetic routes.
The Challenge of Functionalizing an Electron-Deficient Arene
The electronic nature of this compound, characterized by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, renders the aryl iodide susceptible to side reactions in palladium-catalyzed cross-coupling. A primary competing pathway is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] The choice of palladium precursor, ligand, base, and solvent is therefore critical to favor the desired cross-coupling pathway over this undesired reduction. Bulky and electron-rich phosphine ligands are often preferred as they can stabilize the palladium center and promote the reductive elimination step, which forms the desired C-C or C-N bond, over competing pathways.[1]
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl structures, which are common motifs in pharmaceuticals. For an electron-deficient substrate like this compound, the choice of catalyst is crucial to achieve high yields and minimize byproducts.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | A classic, reliable catalyst, but may require longer reaction times for challenging substrates. |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | Often provides excellent yields and is a good starting point for optimization.[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | The bulky and electron-rich SPhos ligand is highly effective for coupling electron-deficient aryl halides. |
| Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | Moderate | XPhos is another excellent biaryl phosphine ligand, though optimization may be needed to minimize homocoupling of the boronic acid. |
Experimental Insight: The selection of a bulky and electron-rich biaryl phosphine ligand, such as SPhos or XPhos, is often advantageous for coupling electron-poor aryl halides. These ligands promote the crucial reductive elimination step, outcompeting potential side reactions like hydrodehalogenation. The choice of base is also critical, with milder bases like carbonates or phosphates often preferred to avoid degradation of the starting material or product.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Workflow for a typical Suzuki-Miyaura coupling reaction.
-
To a dry reaction flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous dimethoxyethane (DME) as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv).
-
Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-phenylbenzotrifluoride.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a direct method for the arylation of alkenes. For electron-deficient aryl iodides, careful selection of the catalyst and reaction conditions is necessary to achieve high yields and stereoselectivity.
Catalyst Performance Comparison for Heck Reaction
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | Good | A widely used and cost-effective system, but may require higher temperatures.[3] |
| Pd/C | Et₃N | DMF | 100 | - | Moderate | A heterogeneous catalyst that can be easily removed, but may show lower activity.[4] |
| Herrmann's Catalyst | NaOAc | DMF | - | - | High | A highly active palladacycle catalyst suitable for challenging substrates.[5] |
Experimental Insight: The choice of base in the Heck reaction is crucial. Organic bases like triethylamine are commonly used. For challenging couplings, more sophisticated catalyst systems, such as those employing palladacycles, can offer improved performance.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
To a reaction flask, add this compound (1.0 equiv), styrene (1.5 equiv), and triethylamine (2.0 equiv) in N,N-dimethylformamide (DMF).
-
If a ligand is used (e.g., triphenylphosphine), add it to the mixture.
-
Degas the solution with an inert gas.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv).
-
Heat the reaction to 100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-fluoro-5-styrylbenzotrifluoride product.[3]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have been developed.
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System (Precursor/Co-catalyst) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 65 | - | High | The classic and highly effective catalyst system for a broad range of substrates. |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 65 | - | High | Another standard and reliable catalyst combination. |
| Copper-free (e.g., Pd(P(t-Bu)₃)₂) | Cs₂CO₃ | Toluene | RT | - | Good | Avoids the use of copper, which can sometimes lead to alkyne homocoupling. |
Experimental Insight: The Sonogashira reaction is generally robust. The use of a copper(I) co-catalyst significantly accelerates the reaction. However, in cases where alkyne homocoupling (Glaser coupling) is a concern, copper-free conditions employing bulky, electron-rich phosphine ligands can be advantageous.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Simplified catalytic cycles for the Sonogashira coupling.
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2-3 equiv). Stir at room temperature for 5-10 minutes.
-
Slowly add phenylacetylene (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-65°C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines. For electron-deficient aryl halides, the choice of a bulky, electron-rich phosphine ligand is paramount to achieving high yields and preventing side reactions.
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | - | - | Good | A second-generation catalyst system effective for many substrates. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | - | High | XPhos is a highly effective ligand for the amination of challenging aryl halides. |
| [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | - | - | - | High | A specialized system for coupling with less basic fluoroalkylamines using a weaker base.[6] |
Experimental Insight: The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and Hartwig has revolutionized C-N bond formation.[7] For electron-deficient substrates, these ligands are essential for promoting the desired reductive elimination and suppressing competing pathways. The choice of a non-nucleophilic strong base, such as sodium tert-butoxide or potassium phosphate, is also critical for success.
Cyanation: Introducing the Nitrile Group
Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. The choice of cyanide source and catalyst system is important for achieving high efficiency and avoiding catalyst poisoning.
Catalyst Performance Comparison for Cyanation
| Catalyst System (Precursor/Ligand) | Cyanide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Considerations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / dppf | KCN | - | NMP | 60 | 4 | Excellent | An effective system for the cyanation of iodoarenes.[8] | | Pd(OAc)₂ / XPhos | Zn(CN)₂ | - | H₂O/THF | RT - 40 | - | High | A mild and efficient system that avoids harsh conditions.[9] | | Palladacycle Precatalyst | K₄[Fe(CN)₆] | - | - | ≤ 100 | 1 | High | Utilizes a less toxic cyanide source and offers fast reaction times.[10] |
Experimental Insight: Cyanide can act as a poison to palladium catalysts.[10] Therefore, catalyst systems that are resistant to deactivation are preferred. The use of less soluble cyanide sources like Zn(CN)₂ or encapsulated sources like K₄[Fe(CN)₆] can help to maintain a low concentration of free cyanide in solution, thereby minimizing catalyst poisoning.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel, highly functionalized molecules of interest in medicinal chemistry and materials science. The success of these transformations hinges on the judicious selection of the palladium catalyst system. For this electron-deficient substrate, the use of bulky and electron-rich phosphine ligands is a recurring theme for achieving high yields and minimizing side reactions across a range of coupling reactions.
Future developments in this field will likely focus on the design of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of nickel-based catalyst systems as a more sustainable alternative to palladium is also a promising area of research. As our understanding of reaction mechanisms deepens, we can expect the development of increasingly predictable and efficient methods for the functionalization of challenging substrates like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Fluoro-5-iodobenzotrifluoride in Modern Synthesis: A Comparative Guide
In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount to tailoring molecular properties. Halogenated benzotrifluorides, in particular, serve as invaluable building blocks, offering a trifecta of lipophilicity, metabolic stability, and versatile reactivity.[1][2] This guide provides an in-depth comparison of 3-fluoro-5-iodobenzotrifluoride with other halogenated benzotrifluorides, highlighting its unique reactivity profile and strategic advantages in complex molecular synthesis. Through a combination of experimental data and established chemical principles, we will explore its performance in key cross-coupling reactions and its impact on crucial physicochemical properties.
The Physicochemical Landscape: Tailoring Properties with Precision
The substitution pattern on the benzotrifluoride core significantly influences its electronic and physical properties, which in turn dictate its reactivity and suitability for various applications. The interplay of fluorine, iodine, and the trifluoromethyl group in this compound creates a unique electronic environment.
Electronic Effects: A Hammett Parameter Analysis
The electronic influence of substituents can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a group at the meta (σm) and para (σp) positions.[3] The trifluoromethyl group is a strong electron-withdrawing group, primarily through its inductive effect (σm = 0.44, σp = 0.57).[4] Fluorine is also electron-withdrawing (σm = 0.34, σp = 0.05), while iodine is weakly electron-withdrawing (σm = 0.35, σp = 0.18).[4]
In this compound, the cumulative electron-withdrawing effects of the trifluoromethyl and fluoro groups enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of reactions. This heightened electrophilicity can be a distinct advantage in certain cross-coupling reactions.
Lipophilicity: A Key Determinant in Drug Design
Table 1: Comparison of Physicochemical Properties of Selected Halogenated Benzotrifluorides
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted logP | Hammett σm (Substituent at C3) | Hammett σp (Substituent at C4) |
| 3-Fluorobenzotrifluoride | 164.10 | 101-102 | ~2.9 | +0.34 | - |
| 3-Chlorobenzotrifluoride | 180.55 | 137-139 | ~3.2 | +0.37 | - |
| 3-Bromobenzotrifluoride | 225.00 | 152-154 | ~3.4 | +0.39 | - |
| 3-Iodobenzotrifluoride | 272.00 | 188-189 | ~3.8 | +0.35 | - |
| This compound | 290.00 | Not Reported | ~4.0 (Estimated) | +0.34 (F), +0.35 (I) | - |
| 4-Fluorobenzotrifluoride | 164.10 | 102-103 | ~2.9 | - | +0.05 |
| 4-Chlorobenzotrifluoride | 180.55 | 139-141 | ~3.2 | - | +0.22 |
| 4-Bromobenzotrifluoride | 225.00 | 154-156 | ~3.4 | - | +0.23 |
| 4-Iodobenzotrifluoride | 272.00 | 190-192 | ~3.8 | - | +0.18 |
Note: Predicted logP values are estimates based on structural similarities and established substituent effects. Hammett constants are for the respective substituents on a benzene ring.
Synthesis of this compound: A Step-by-Step Protocol
A reliable synthetic route to this compound is crucial for its application. A plausible and efficient method involves a Sandmeyer-type reaction starting from the readily available 3-amino-5-fluorobenzotrifluoride.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-5-fluorobenzotrifluoride (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-5-fluorobenzotrifluoride in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford this compound as a pure compound.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound is demonstrated in its performance as a substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The presence of both a fluorine and an iodine atom on the same ring offers opportunities for selective and sequential couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[7] The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F, corresponding to the bond dissociation energies. The electron-withdrawing nature of the trifluoromethyl and fluoro groups in this compound is expected to enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. 3-Amino-5-bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3-Fluoro-5-iodobenzotrifluoride Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities like 3-Fluoro-5-iodobenzotrifluoride derivatives is of utmost importance.[1][2] The presence of even minute impurities can significantly impact experimental outcomes, leading to issues with safety, efficacy, and reproducibility in drug discovery and materials science.[2][3][4] This guide provides an in-depth comparison of analytical techniques for assessing the purity of these complex fluorinated aromatic compounds.
The trifluoromethyl group, a key feature of these derivatives, is known for its electron-withdrawing nature and metabolic stability, making it a valuable component in the synthesis of pharmaceuticals.[5] However, the synthesis of such compounds can often result in a mixture of products, including positional isomers and other related impurities.[6] Therefore, a robust analytical strategy is essential to ensure the quality and integrity of the synthesized material.
The Critical Role of Purity in Research and Development
In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of quality control.[1] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[1][7] These unwanted components can alter the pharmacological and toxicological profile of the final drug product, potentially leading to adverse effects and reduced therapeutic efficacy.[3][4] Regulatory bodies such as the FDA have established stringent guidelines for the validation of analytical procedures used to ensure the purity of pharmaceutical compounds.[8][9][10][11][12]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach, often employing a combination of chromatographic and spectroscopic methods, is typically required for the comprehensive purity assessment of this compound derivatives.[13][14]
Chromatographic Methods: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds.[16] For fluorinated compounds, reverse-phase HPLC is often the method of choice.[15]
-
Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Strengths: High resolution, sensitivity, and suitability for a wide range of compounds.[16]
-
Considerations: Method development can be time-consuming, and the separation of structurally similar isomers can be challenging, sometimes requiring specialized columns.[6][17]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[18]
-
Principle: The sample is vaporized and separated in a capillary column, with subsequent detection and identification by a mass spectrometer.
-
Strengths: Excellent separation efficiency and definitive identification of compounds based on their mass spectra. It is a preferred method for detecting and quantifying halogenated organic compounds.[19]
-
Considerations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary for some analytes.[15]
-
Table 1: Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components in a gaseous mobile phase followed by mass analysis. |
| Analytes | Non-volatile, thermally sensitive compounds. | Volatile, thermally stable compounds. |
| Selectivity | Good, can be enhanced with specialized columns. | Excellent, provides structural information. |
| Sensitivity | High, detector-dependent. | Very high, especially in selected ion monitoring (SIM) mode. |
| Throughput | Moderate to high. | High. |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the molecular structure and can be used for quantitative purity determination.[13][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic compounds.[20] For fluorinated molecules like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are essential.[21][22][23][24]
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Strengths: Provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[25][26][27][28][29]
-
Considerations: Lower sensitivity compared to chromatographic methods. Complex spectra may require advanced techniques for interpretation.[22][23]
-
-
Quantitative NMR (qNMR): qNMR has emerged as a primary method for purity determination due to its accuracy and direct measurement capabilities.[25][26][27]
-
Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[27]
-
Advantages: It is a non-destructive technique that provides both structural and quantitative information simultaneously.[25][26]
-
Experimental Protocols
A. HPLC Method for Purity Assessment
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
B. ¹H-qNMR Protocol for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.[30]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Use a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation.[30]
-
Visualization of Workflows
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis.
qNMR Purity Determination Workflow
Caption: Workflow for qNMR purity determination.
Conclusion: A Strategy for Comprehensive Purity Assessment
For the reliable assessment of this compound derivatives, a combination of orthogonal analytical techniques is recommended. HPLC provides excellent separation of impurities, while GC-MS offers high sensitivity for volatile components. For definitive structural confirmation and accurate quantification, ¹H and ¹⁹F NMR, particularly qNMR, are indispensable tools. By employing a well-designed analytical strategy that incorporates these methods, researchers can ensure the quality and purity of their synthesized compounds, which is a critical step towards achieving reliable and reproducible results in their research and development endeavors.[31]
References
- 1. moravek.com [moravek.com]
- 2. nbinno.com [nbinno.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. techmate.co.uk [techmate.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. m.youtube.com [m.youtube.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. rroij.com [rroij.com]
- 14. youtube.com [youtube.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. benchchem.com [benchchem.com]
- 18. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. jchps.com [jchps.com]
- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jeolusa.com [jeolusa.com]
- 23. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. resolvemass.ca [resolvemass.ca]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 30. benchchem.com [benchchem.com]
- 31. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Enhancing Reactions of 3-Fluoro-5-iodobenzotrifluoride with Microwave-Assisted Heating
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The building block 3-Fluoro-5-iodobenzotrifluoride is a key component in the creation of various pharmaceutical and agrochemical compounds. Optimizing its reactivity is crucial for improving yields, reducing reaction times, and promoting greener chemistry. This guide provides an in-depth comparison of microwave-assisted versus conventional heating methods for cross-coupling reactions involving this important substrate, supported by experimental insights and established principles.
The Great Divide: Understanding a Tale of Two Heating Methods
The choice of a heating method can dramatically influence the outcome of a chemical reaction. Conventional and microwave heating, while both supplying energy, do so through fundamentally different physical mechanisms, leading to significant differences in reaction speed, efficiency, and product purity.
Conventional Heating: A Surface-Level Relationship
Conventional heating methods, such as an oil bath or heating mantle, transfer energy to a reaction mixture indirectly. Heat is first transferred to the walls of the reaction vessel by conduction and then to the bulk of the solution via convection. This process is often slow and can create significant temperature gradients within the reaction mixture, where the vessel walls are hotter than the solution's core. This uneven heating can lead to longer reaction times and the formation of undesirable byproducts.
Microwave-Assisted Heating: A Direct and Deeper Connection
In contrast, microwave-assisted organic synthesis (MAOS) utilizes the ability of microwave irradiation to directly heat the reactants and solvent.[1][2] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3][4]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5] This rapid, continuous reorientation creates molecular friction, which generates heat.[4]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[3]
This direct energy transfer results in rapid, uniform, and efficient heating of the entire reaction volume, often leading to dramatic rate accelerations and improved yields.[2][6] The process is not reliant on the thermal conductivity of the vessel, allowing for instantaneous and localized superheating of the reaction mixture.[5]
At the Bench: A Head-to-Head Comparison Using Suzuki-Miyaura Coupling
To illustrate the practical differences between these heating methods, let's consider a common and vital C-C bond-forming reaction: the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Biaryl compounds are prevalent motifs in pharmaceuticals, making this a highly relevant transformation.[7]
Reaction Scheme:

(Note: This is a representative scheme. The 'Ar' group can be varied.)
The following table summarizes typical comparative data for this reaction, synthesized from established principles and reported outcomes for similar cross-coupling reactions.[8][9]
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating | Advantage |
| Reaction Time | 6 - 18 hours | 10 - 40 minutes | Microwave |
| Typical Yield | 65 - 85% | 85 - 95% | Microwave |
| Temperature | 80 - 100 °C | 120 - 150 °C | Microwave (Higher temp, faster) |
| Byproduct Formation | Moderate (e.g., deiodination) | Minimal | Microwave |
| Energy Efficiency | Low | High | Microwave |
Causality Behind the Results
The superior performance of microwave heating in this context can be attributed to several factors:
-
Rapid Heating: Microwaves can ramp the temperature of the reaction mixture to the desired setpoint in minutes, whereas conventional methods take significantly longer. This rapid heating minimizes the time reactants spend at intermediate temperatures where side reactions, such as the problematic deiodination of the starting material, might occur.[9][10]
-
Higher Temperatures: Sealed-vessel microwave reactors can safely reach temperatures far above the atmospheric boiling point of the solvent. According to the Arrhenius equation, reaction rates increase exponentially with temperature, leading to the observed dramatic reduction in reaction time.[5]
-
Uniform Heating: The direct "volumetric" heating provided by microwaves eliminates temperature gradients, ensuring that all reactants experience the same thermal conditions. This leads to more consistent product formation and higher purity.[2][6]
Visualizing the Workflow: From Setup to Analysis
The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions, highlighting the key stages where the choice of heating method comes into play.
Caption: Generalized workflow for cross-coupling reactions.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be required based on the specific arylboronic acid used.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[11]
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, PdCl₂(dppf) (3-5 mol%).[11]
-
Heating: Place the flask in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Vessel Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).[9]
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Set the temperature to 130 °C, the power to a maximum of 200 W, and the reaction time to 20 minutes with magnetic stirring.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (automated in most synthesizers).
-
Work-up & Purification: Follow steps 7 and 8 from the conventional heating protocol.
Expanding the Scope: Buchwald-Hartwig Amination
The advantages of microwave heating are not limited to Suzuki couplings. The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, also benefits significantly.[12][13][14] This reaction is crucial for synthesizing anilines, which are common substructures in pharmaceuticals.
Comparative Logic: Why Microwaves Excel
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 4. Dielectric heating - Wikipedia [en.wikipedia.org]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
